Technical Documentation Center

1-Boc-4-methylpiperidine-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Boc-4-methylpiperidine-4-carboxylic acid
  • CAS: 189321-63-9

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic Acid

CAS: 189321-66-2 [1] Executive Summary The synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid represents a classic challenge in creating quaternary carbon centers within heterocyclic scaffolds.[1] This moiety is a c...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 189321-66-2 [1]

Executive Summary

The synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid represents a classic challenge in creating quaternary carbon centers within heterocyclic scaffolds.[1] This moiety is a critical pharmacophore in medicinal chemistry, often serving as a conformationally restricted linker in peptidomimetics and pain management therapeutics (e.g., fentanyl analogs).[1]

This technical guide details the industry-standard


-alkylation pathway , prioritizing the steric control of the quaternary center at C4. Unlike de novo cyclization routes, which suffer from regioselectivity issues, the direct alkylation of N-protected isonipecotic acid esters offers a scalable, high-yielding (approx. 85-90% overall) protocol suitable for drug discovery and early-phase process development.

Retrosynthetic Analysis

To access the target molecule efficiently, we disconnect the C4-Methyl bond.[1] This reveals an enolate precursor derived from the corresponding ester. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen is essential not only for amine protection but also for influencing the conformation of the piperidine ring, thereby aiding the stereoelectronic access of the electrophile.

Pathway Logic[1]
  • Target: 1-Boc-4-methylpiperidine-4-carboxylic acid.

  • Disconnection: Hydrolysis of the ester

    
     Alkylation of the enolate.[1]
    
  • Precursor: 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate.[2]

  • Starting Material: 1-Boc-piperidine-4-carboxylic acid (or its commercial ester).

Retrosynthesis Target TARGET 1-Boc-4-methylpiperidine-4-carboxylic acid Ester INTERMEDIATE 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate Target->Ester Hydrolysis (LiOH) Enolate TRANSITION STATE Li-Enolate Species Ester->Enolate C-Alkylation (MeI) Start STARTING MATERIAL 1-Boc-piperidine-4-carboxylic acid methyl ester Enolate->Start Deprotonation (LiHMDS/LDA)

Figure 1: Retrosynthetic disconnection showing the critical C4 quaternary center formation via enolate chemistry.

Primary Synthesis Pathway: Enolate Alkylation

This route is preferred due to the commercial availability of 1-Boc-piperidine-4-carboxylic acid (Isonipecotic acid derivative). The synthesis consists of three distinct stages: Esterification,


-Methylation, and Saponification.
Phase 1: Esterification (If starting from Acid)

While the methyl ester is commercially available, it is often cost-effective to synthesize it from the acid.[1]

  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (

    
    ).[1]
    
  • Solvent: DMF or Acetonitrile.[1]

  • Mechanism:

    
     nucleophilic substitution.[1]
    

Protocol:

  • Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M).

  • Add

    
     (2.0 eq) followed by MeI (1.2 eq).
    
  • Stir at room temperature for 3–5 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

  • Yield: >95% (Quantitative).

Phase 2: -Methylation (The Critical Step)

This step establishes the quaternary center. The use of a bulky base like LiHMDS (Lithium bis(trimethylsilyl)amide) or LDA is required to quantitatively generate the enolate at low temperatures, preventing self-condensation.

  • Reagents: LiHMDS (1.0 M in THF), Methyl Iodide (MeI).

  • Solvent: Anhydrous THF.

  • Temperature: -78°C to 0°C.[3]

Detailed Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve 1-Boc-piperidine-4-carboxylic acid methyl ester (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C (dry ice/acetone bath).

  • Enolization: Dropwise add LiHMDS (1.1 to 1.2 eq) over 20 minutes.

    • Expert Insight: Maintain internal temperature below -65°C during addition to ensure kinetic control and prevent decomposition.

  • Equilibration: Stir at -78°C for 45–60 minutes to ensure complete enolate formation.

  • Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise.

    • Note: MeI is carcinogenic; use appropriate containment.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours. The solution typically turns from yellow/orange to pale yellow.

  • Quench: Quench with saturated

    
     solution.
    
  • Purification: Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc 9:1).

  • Product: 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate .

Phase 3: Saponification (Hydrolysis)

The final step reveals the carboxylic acid. The steric bulk of the newly formed methyl group requires slightly more vigorous conditions than a standard ester hydrolysis.

  • Reagents: Lithium Hydroxide (LiOH

    
    ).
    
  • Solvent: THF:MeOH:H2O (3:1:1).

Protocol:

  • Dissolve the methylated ester (from Phase 2) in the solvent mixture.

  • Add LiOH (3.0 eq).

  • Heat to reflux (60-70°C) for 12–16 hours.

    • Causality: Room temperature hydrolysis is often too slow due to the steric hindrance of the adjacent quaternary methyl group and the Boc ring system.

  • Workup: Concentrate to remove volatiles (THF/MeOH). Acidify the remaining aqueous layer to pH 2-3 with 1N HCl.

  • Isolation: Extract immediately with DCM or EtOAc. Dry over

    
     and concentrate.
    
  • Final Product: 1-Boc-4-methylpiperidine-4-carboxylic acid .

Process Data & Critical Parameters

ParameterValue / ConditionCriticality Note
Enolization Temp -78°CEssential to prevent Claisen condensation side products.
Base Choice LiHMDS or LDALiHMDS is preferred for safety (less pyrophoric than LDA) and solubility.
Stoichiometry 1.1 eq BaseExcess base can lead to decomposition; insufficient base lowers yield.[1]
Quenching Sat.

Must be gentle to avoid cleaving the Boc group (acid sensitive).
Overall Yield 85% - 92%High efficiency makes this the preferred industrial route.

Mechanism & Workflow Visualization

The following diagram illustrates the transformation flow, highlighting the transition from the


 hybridized C4 to the planar enolate and back to the quaternary 

center.[1]

SynthesisWorkflow cluster_0 Phase 1: Esterification cluster_1 Phase 2: Alpha-Methylation cluster_2 Phase 3: Hydrolysis Step1 Start: N-Boc-Isonipecotic Acid Step2 Reaction: MeI / K2CO3 Step1->Step2 Step3 Product: Methyl Ester Step2->Step3 Step4 Cool to -78°C Step3->Step4 Step5 Add LiHMDS (Form Enolate) Step4->Step5 Step6 Add MeI (Alkylation) Step5->Step6 Step7 Intermediate: Quaternary Ester Step6->Step7 Step8 Reflux with LiOH Step7->Step8 Step9 Acidify & Extract Step8->Step9 Final FINAL: 1-Boc-4-methylpiperidine-4-COOH Step9->Final

Figure 2: Step-by-step reaction workflow from starting acid to final quaternary amino acid.

Scientific Integrity & Troubleshooting

Why this route works (Mechanistic Causality)

The success of this pathway relies on the kinetic acidity of the


-proton in the ester.[1] The Boc group is sufficiently distal that it does not sterically block the approach of the base, but it provides enough bulk to prevent N-alkylation or ring opening. The use of LiHMDS  generates a Lithium enolate which is tighter and less prone to equilibration than sodium or potassium enolates, ensuring that the subsequent alkylation with Methyl Iodide occurs strictly at the 

-position.
Common Pitfalls
  • Incomplete Hydrolysis: Researchers often fail to heat the saponification step. Due to the gem-disubstituted nature of the C4 center (Methyl + Carboxylate), the ester carbonyl is shielded. Reflux is mandatory.

  • Boc Cleavage: During the acidification workup of Phase 3, if the pH drops below 2 or if the contact time with strong acid is prolonged, the Boc group will cleave, yielding the free amine (4-methylpiperidine-4-carboxylic acid).[1] Use weak acids (citric acid) or carefully controlled HCl addition.

References

  • ChemicalBook. (n.d.). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11321572, 1-Boc-4-Methylpiperidine. Retrieved from [4]

  • Vertex AI Search. (2025). Patent Analysis: CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • Sigma-Aldrich. (n.d.). Ethyl N-Boc-piperidine-4-carboxylate Product Sheet. Retrieved from

Sources

Exploratory

A Comprehensive Technical Guide to 1-Boc-4-methylpiperidine-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of 1-Boc-4-methylpiperidine-4-carboxylic acid, a key building block in modern medicinal chemistry. Its un...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 1-Boc-4-methylpiperidine-4-carboxylic acid, a key building block in modern medicinal chemistry. Its unique structural features make it a valuable scaffold for the synthesis of a wide range of therapeutic agents. This document will detail its chemical identity, synthesis, physicochemical properties, and significant applications in drug discovery, providing a crucial resource for professionals in the field.

Chemical Identity and IUPAC Nomenclature

The formal IUPAC name for 1-Boc-4-methylpiperidine-4-carboxylic acid is 4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid [1]. The "Boc" group, an abbreviation for tert-butoxycarbonyl, is a common protecting group for amines in organic synthesis. This compound is also known by various synonyms, including 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid and N-Boc-4-methyl-4-piperidinecarboxylic acid[1].

Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid

The synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid can be achieved through several reliable methods. The two primary strategies involve the Boc-protection of 4-methylpiperidine-4-carboxylic acid or the alkylation and subsequent hydrolysis of a 1-Boc-piperidine-4-carboxylate derivative. The latter is often preferred due to the commercial availability of starting materials.

Experimental Protocol: Synthesis via Alkylation and Hydrolysis

This protocol outlines a common and efficient method starting from the commercially available 1-Boc-piperidine-4-carboxylic acid methyl ester.

Step 1: α-Methylation of 1-Boc-piperidine-4-carboxylic acid methyl ester

The first step involves the deprotonation of the α-carbon to the ester group, followed by methylation.

  • Reagents and Materials:

    • 1-Boc-piperidine-4-carboxylic acid methyl ester

    • Anhydrous tetrahydrofuran (THF)

    • Lithium diisopropylamide (LDA)

    • Methyl iodide

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Argon or nitrogen atmosphere setup

    • Syringes

  • Procedure:

    • Dissolve 1-Boc-piperidine-4-carboxylic acid methyl ester (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 equivalents) in THF to the reaction mixture while maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-Boc-4-methylpiperidine-4-carboxylic acid methyl ester.

Step 2: Saponification of the Methyl Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

  • Reagents and Materials:

    • 1-Boc-4-methylpiperidine-4-carboxylic acid methyl ester

    • Methanol

    • Lithium hydroxide (or sodium hydroxide)

    • Water

    • 1M Hydrochloric acid

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the purified 1-Boc-4-methylpiperidine-4-carboxylic acid methyl ester in a mixture of methanol and water.

    • Add lithium hydroxide (2-3 equivalents) to the solution.

    • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Acidify the aqueous residue to a pH of 3-4 with 1M hydrochloric acid.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-Boc-4-methylpiperidine-4-carboxylic acid.

SynthesisWorkflow start 1-Boc-piperidine-4-carboxylic acid methyl ester step1 α-Methylation (LDA, MeI, -78 °C to RT) start->step1 intermediate 1-Boc-4-methylpiperidine-4-carboxylic acid methyl ester step1->intermediate step2 Saponification (LiOH, MeOH/H2O) intermediate->step2 product 1-Boc-4-methylpiperidine-4-carboxylic acid step2->product

Caption: Synthetic workflow for 1-Boc-4-methylpiperidine-4-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-4-methylpiperidine-4-carboxylic acid is presented in the table below.

PropertyValueSource
IUPAC Name 4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acidPubChem[1]
CAS Number 189321-63-9PubChem[1]
Molecular Formula C₁₂H₂₁NO₄PubChem[1]
Molecular Weight 243.30 g/mol PubChem[1]
Appearance White to off-white solid---
Melting Point Not available---
Boiling Point 354.3 ± 35.0 °C (Predicted)Echemi[2]
Solubility Soluble in methanol, DMSO, and other organic solvents. Limited solubility in water.NINGBO INNO PHARMCHEM CO.,LTD.[3]
pKa Not available---

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[4][5][6] The introduction of a methyl group at the 4-position can provide conformational rigidity and influence the binding affinity and selectivity of a molecule for its biological target. The carboxylic acid functionality serves as a versatile handle for further chemical modifications, such as amide bond formation.

Role as a Constrained Amino Acid Mimic

The 1-Boc-4-methylpiperidine-4-carboxylic acid scaffold can be viewed as a constrained α-amino acid mimic. The piperidine ring restricts the conformational freedom of the molecule, which can be advantageous in drug design by pre-organizing the pharmacophoric elements for optimal interaction with a biological target. This can lead to increased potency and selectivity.

Application in the Synthesis of Bioactive Molecules

While a specific marketed drug containing the 1-Boc-4-methylpiperidine-4-carboxylic acid moiety is not readily identifiable, the broader class of substituted piperidines is integral to numerous therapeutic areas. For instance, piperidine derivatives are key components of drugs targeting G-protein coupled receptors (GPCRs) and protein kinases, which are implicated in a wide range of diseases including cancer, central nervous system disorders, and inflammatory conditions.[4]

A notable example of a related scaffold's application is in the development of inhibitors for MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. Piperidine-based inhibitors have shown promise in targeting this pathway, which is crucial for the survival of the tuberculosis-causing bacterium.

SignalingPathway cluster_mtb Mycobacterium tuberculosis Chorismate Chorismate MenF MenF Chorismate->MenF MenD MenD MenF->MenD MenC MenC MenD->MenC MenE MenE MenC->MenE MenB MenB MenE->MenB MenA MenA MenB->MenA Menaquinone Menaquinone MenA->Menaquinone Piperidine-based Inhibitor Piperidine-based Inhibitor Piperidine-based Inhibitor->MenA Inhibition

Caption: Inhibition of the Menaquinone Biosynthesis Pathway in M. tuberculosis.

Conclusion

1-Boc-4-methylpiperidine-4-carboxylic acid is a valuable and versatile building block for drug discovery and development. Its well-defined structure, coupled with the synthetic tractability afforded by the Boc protecting group and the carboxylic acid handle, makes it an attractive scaffold for medicinal chemists. The inherent conformational constraint of the piperidine ring and the potential for stereospecific introductions of the methyl group offer opportunities for the fine-tuning of pharmacological properties. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.

References

  • Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). The Versatility of 1-Boc-4-aminopiperidine-4-carboxylic Acid: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Boc-4-Methylpiperidine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid [189321-63-9]. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • DrugFuture. (n.d.). boc-isonipecotic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

Sources

Foundational

Technical Guide: 1-Boc-4-methylpiperidine-4-carboxylic Acid

Advanced Scaffold Analysis & Synthetic Protocols Executive Summary 1-Boc-4-methylpiperidine-4-carboxylic acid (CAS: 189321-63-9) is a critical gem-disubstituted piperidine scaffold employed in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis & Synthetic Protocols

Executive Summary

1-Boc-4-methylpiperidine-4-carboxylic acid (CAS: 189321-63-9) is a critical gem-disubstituted piperidine scaffold employed in modern medicinal chemistry. It serves as a conformationally restricted building block, offering superior metabolic stability compared to its non-methylated parent, isonipecotic acid. By introducing a methyl group at the C4 position, researchers can block oxidative metabolism (CYP450-mediated hydroxylation) and lock the piperidine ring into specific chair conformations, thereby enhancing ligand-target binding affinity.

This guide provides a comprehensive technical profile, including validated synthetic routes, structural properties, and strategic applications in drug discovery.

Part 1: Chemical Identity & Physical Profile[1]

The compound is characterized by a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group, with a carboxylic acid and a methyl group sharing the quaternary carbon at position 4.

PropertySpecification
Chemical Name 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid
CAS Number 189321-63-9
Molecular Formula

Molecular Weight 243.30 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
pKa (Calc) ~4.5 (Carboxylic Acid)
LogP (Calc) ~1.8 - 2.2
Part 2: Synthetic Methodology

The synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid is non-trivial due to the steric hindrance at the quaternary C4 center. The most robust route utilized in pharmaceutical process chemistry involves the


-alkylation of the ester enolate .
Core Synthetic Route: Enolate Alkylation

This protocol relies on the generation of a kinetic enolate from 1-Boc-piperidine-4-carboxylic acid ethyl ester followed by quenching with an electrophilic methyl source (Methyl Iodide).

Reaction Scheme (DOT Visualization):

SynthesisRoute Figure 1: Synthetic Pathway via Alpha-Methylation Strategy Start 1-Boc-piperidine-4-carboxylate (Ethyl Ester) Enolate Lithium Enolate Intermediate Start->Enolate 1. LDA / THF -78°C MethylEster 1-Boc-4-methyl-piperidine-4-carboxylate (Ethyl Ester) Enolate->MethylEster 2. MeI (Methyl Iodide) -78°C to RT Product 1-Boc-4-methylpiperidine-4-carboxylic acid (Final Product) MethylEster->Product 3. LiOH / THF:H2O Saponification

Figure 1: Step-wise synthesis from the commercially available ethyl ester precursor.

Detailed Experimental Protocol

Step 1:


-Methylation 
  • Preparation: Flame-dry a 500 mL round-bottom flask and purge with Argon.

  • Reagents: Charge with anhydrous THF (100 mL) and diisopropylamine (1.1 eq). Cool to -78°C.

  • Base Formation: Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise. Stir for 30 mins to generate LDA (Lithium Diisopropylamide).

  • Enolization: Dissolve 1-Boc-piperidine-4-carboxylic acid ethyl ester (1.0 eq) in THF and add dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.

    • Critical Control Point: Temperature must remain below -70°C to prevent decomposition of the Boc group or side reactions.

  • Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise. Allow the mixture to warm slowly to room temperature over 4 hours.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[1][2][3] Dry over 
    
    
    
    and concentrate.

Step 2: Saponification (Hydrolysis)

  • Dissolve the crude methylated ester in a mixture of THF/MeOH/Water (3:1:1).

  • Add Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 eq).

  • Stir at 50°C for 12 hours.

    • Note: Basic hydrolysis preserves the acid-labile Boc group. Do not use HCl or TFA.

  • Isolation: Evaporate volatiles. Acidify the aqueous residue to pH 3-4 with 1M citric acid (gentle acid). Extract with DCM.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via column chromatography if necessary.

Part 3: Strategic Utility in Drug Discovery
1. Metabolic Blocking (The "Magic Methyl" Effect)

The C4 position of the piperidine ring is a common "soft spot" for metabolic oxidation by Cytochrome P450 enzymes. Replacing the C4-hydrogen with a methyl group eliminates the abstractable proton, significantly extending the half-life (


) of the drug candidate.
2. Conformational Restriction

The introduction of the methyl group at the quaternary center forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions. This "pre-organization" reduces the entropic penalty of binding to the target protein.

Mechanism of Action Visualization:

Utility cluster_metabolism Metabolic Stability cluster_binding Target Binding Scaffold 1-Boc-4-methylpiperidine-4-COOH Block Blocks CYP450 Oxidation at C4 Position Scaffold->Block Conform Restricts Chair Conformation (Gem-disubstitution effect) Scaffold->Conform HalfLife Increased t1/2 (In Vivo) Block->HalfLife Entropy Reduced Entropic Penalty High Affinity Conform->Entropy

Figure 2: Impact of the 4-methyl group on pharmacokinetics and pharmacodynamics.

Part 4: Safety & Handling (SDS Summary)

While generally considered stable, this compound acts as an irritant. Standard laboratory safety protocols (GLP) are mandatory.

  • GHS Classification:

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C (Refrigerate) to ensure long-term stability of the Boc group.

References
  • Chemical Identity & CAS Verific

    • Source: PubChem - Compound Summary for CID 23282848.
    • Link:[Link]

  • Source: Google Patents - WO2013182546A1 "Pyrazolopyrimidone and pyrazolopyridone inhibitors of tankyrase". (Describes usage of CAS 189321-63-9 as a starting material).
  • General Synthetic Methodology for Gem-Disubstituted Piperidines

    • Source: Organic Syntheses - Preparation of N-Boc-piperidine derivatives.[4][1]

    • Link:[Link] (General reference for Boc-piperidine chemistry).

  • Commercial Availability & Spectra

    • Source: ChemScene - 1-Boc-4-Methylpiperidine-4-carboxylic acid Product Data.[5]

Sources

Exploratory

Technical Guide: Solubility Profiling of 1-Boc-4-methylpiperidine-4-carboxylic Acid

Topic: Solubility Profiling & Solvent Selection for 1-Boc-4-methylpiperidine-4-carboxylic Acid Document Type: Technical Whitepaper / Laboratory Guide Target Audience: Medicinal Chemists, Process Chemists, and Formulation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling & Solvent Selection for 1-Boc-4-methylpiperidine-4-carboxylic Acid Document Type: Technical Whitepaper / Laboratory Guide Target Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists[1][2]

[1][2]

Executive Summary & Chemical Identity

1-Boc-4-methylpiperidine-4-carboxylic acid (CAS: 189321-63-9 ) is a critical orthogonal building block in peptide synthesis and peptidomimetic drug design.[1][2][3] Structurally, it consists of a piperidine ring constrained by a methyl group at the 4-position, a carboxylic acid moiety, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen.[1]

Understanding its solubility profile is non-trivial due to its amphiphilic nature: the Boc group and methyl-piperidine core contribute significant lipophilicity, while the carboxylic acid introduces pH-dependent hydrophilicity.[1][2] This guide provides a scientifically grounded analysis of its solubility across solvent classes, supported by structural activity relationships (SAR) and extraction protocols.[1][2]

Chemical Profile
PropertySpecification
CAS Number 189321-63-9
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
Predicted LogP ~1.5 (Moderate Lipophilicity)
pKa (COOH) ~4.0–5.0 (Acidic)
Physical State White to off-white solid

Solubility Profile by Solvent Class

The following data synthesizes empirical extraction protocols and physicochemical predictions. The solubility is categorized by the solvent's polarity and hydrogen-bonding capability.[2]

Table 1: Solubility Matrix & Operational Context
Solvent ClassRepresentative SolventsSolubility RatingPrimary ApplicationTechnical Notes
Polar Aprotic DMF, DMSO, NMPHigh (>100 mg/mL)Reaction MediumPreferred for coupling reactions (e.g., HATU/EDC couplings).[1][2] Difficult to remove; requires aqueous workup.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Synthesis & TransportExcellent solubilizer for the Boc-protected form.[1][2] Standard solvent for loading onto resins.[2]
Polar Protic Methanol, Ethanol, IsopropanolModerate to High CrystallizationSoluble at room temperature.[1] Solubility increases significantly with heat.[2] Used for recrystallization.[2]
Esters Ethyl Acetate (EtOAc)Moderate Extraction (Organic Phase)Key solvent for liquid-liquid extraction.[1][2] The compound partitions into EtOAc from acidic aqueous layers.[2]
Ethers THF, 1,4-DioxaneHigh Reaction MediumGood alternative to DMF for reactions requiring easier solvent removal.[1][2]
Hydrocarbons Hexanes, HeptaneLow / Insoluble Anti-solventUsed to precipitate the compound from DCM or EtOAc solutions.[1]
Aqueous (Neutral) Water (pH 7)Low (<1 mg/mL)WashingThe hydrophobic Boc group limits water solubility.[1][2]
Aqueous (Basic) 1M NaOH, 1M NaHCO₃High Extraction (Aqueous Phase)Forms a carboxylate salt (R-COO⁻ Na⁺), becoming fully water-soluble.[1][2]

Mechanistic Solubility Analysis

To manipulate this compound effectively, researchers must understand the competing forces within the molecule.[1]

The pH-Switch Mechanism

The carboxylic acid functionality allows for a "pH-switchable" solubility profile, which is the basis for its purification via Acid-Base Extraction.[1][2]

  • Low pH (pH < 3): The carboxylic acid is protonated (R-COOH).[1][2] The molecule is neutral and lipophilic (dominated by the Boc and methyl-piperidine groups).[2] Result: Soluble in Organic Solvents (DCM, EtOAc).[1][2]

  • High pH (pH > 8): The carboxylic acid is deprotonated (R-COO⁻).[1][2] The molecule becomes an ionic salt.[2] Result: Soluble in Aqueous Media.[2][]

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for solvent selection based on the operational stage (Synthesis vs. Purification).

SolventSelection Start Operation Goal Synthesis Peptide Coupling / Synthesis Start->Synthesis Purification Purification / Extraction Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis HighConc High Concentration Req? Synthesis->HighConc Extraction Liquid-Liquid Extraction Purification->Extraction Crystallization Recrystallization Purification->Crystallization NMR NMR: CDCl3 or DMSO-d6 Analysis->NMR HPLC HPLC: ACN/Water + 0.1% TFA Analysis->HPLC DMF Use DMF or NMP (High Solubility, diff. removal) HighConc->DMF Yes DCM Use DCM or THF (Easy removal) HighConc->DCM No AcidPhase Acidify (pH ~3) Partition to EtOAc/DCM Extraction->AcidPhase Isolate Product BasePhase Basify (pH ~9) Partition to Water Extraction->BasePhase Remove Impurities SolventSystem Dissolve in Hot EtOAc Add Hexane (Antisolvent) Crystallization->SolventSystem

Figure 1: Decision matrix for solvent selection based on experimental intent.

Validated Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact solubility limit in a specific solvent (e.g., for formulation).[1]

  • Preparation: Weigh approximately 50 mg of 1-Boc-4-methylpiperidine-4-carboxylic acid into a 2 mL HPLC vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Observation: Continue addition until the solid is completely dissolved (solution becomes clear).

  • Calculation:

    
    [1][2]
    
Protocol B: Acid-Base Purification (Self-Validating)

This workflow utilizes the solubility differential to purify the compound from non-acidic impurities.[1][2]

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .

  • Basic Wash (Validation Step): Extract with 0.5M NaHCO₃ (x3).[1][2]

    • Mechanism:[1][2][5] The target acid moves to the aqueous layer (as salt).[1][2] Impurities remain in EtOAc.[2]

    • Check: The organic layer should contain the impurities; the aqueous layer contains the product.

  • Acidification: Isolate the aqueous layer.[2] Cool to 0°C and acidify carefully with 1M HCl to pH ~2–3.

    • Visual Cue: The solution should become cloudy or oil out as the free acid regenerates (becoming insoluble in water).[1][2]

  • Back-Extraction: Extract the cloudy aqueous mixture with fresh EtOAc (x3).

  • Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Storage & Stability in Solution[5]

  • Solid State: Store at 2–8°C, desiccated. Stable for >2 years.

  • In Solution (DCM/EtOAc): Stable for days at Room Temperature.

  • In Solution (MeOH/EtOH): Avoid prolonged storage at high temperatures or acidic conditions to prevent transesterification (methyl ester formation) or Boc-deprotection.[1][2]

  • In Solution (DMSO): Stable, but avoid heating >60°C for extended periods to prevent potential decarboxylation or oxidation byproducts.[1][2]

References

  • PubChem. (n.d.).[1][2][3] 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid (Compound CID 23282848).[1][2][3] National Library of Medicine.[2] Retrieved January 31, 2026, from [Link][1][2]

  • Needham, T. E. (1970).[1][2][6] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[1][6] Retrieved January 31, 2026, from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid

Topic: Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid Content Type: Application Note & Protocol [1][2][3][4] Introduction & Strategic Analysis The 1-Boc-4-methylpiperidine-4-carboxylic acid scaffold is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid Content Type: Application Note & Protocol

[1][2][3][4]

Introduction & Strategic Analysis

The 1-Boc-4-methylpiperidine-4-carboxylic acid scaffold is a critical building block in medicinal chemistry, particularly for the design of conformationally constrained peptidomimetics and inhibitors targeting G-protein coupled receptors (GPCRs) and proteases.[1][2] The introduction of the gem-dimethyl-like substitution at the C4 position locks the piperidine ring into a specific chair conformation, often enhancing metabolic stability and receptor selectivity compared to its non-methylated isonipecotic acid counterpart.[1][2]

Critical Identity Verification (Avoid Common Pitfalls)

Before initiating synthesis, it is imperative to distinguish the target from structurally similar but distinct CAS entries.[1][2] A common error in procurement and database searching involves the morpholine analog.[2]

Compound NameStructure TypeCAS NumberStatus
1-Boc-4-methylpiperidine-4-carboxylic acid Target (Piperidine) 189321-63-9 Correct
4-Boc-2-morpholinecarboxylic acidMorpholine Analog189321-66-2Incorrect
Ethyl 1-Boc-4-methylpiperidine-4-carboxylateEthyl Ester Precursor189442-87-3Intermediate
Retrosynthetic Logic

The most robust and scalable route to the target involves the


-alkylation  of a protected piperidine ester.[1][2] Direct methylation of the carboxylic acid is chemically difficult and requires harsh conditions that compromise the Boc protecting group.[2] Therefore, we utilize an ester enolate strategy followed by mild hydrolysis.[2]

Mechanism:

  • Enolization: Deprotonation of the

    
    -proton at C4 using a non-nucleophilic strong base (LiHMDS or LDA).[1][2]
    
  • Electrophilic Attack:

    
     reaction with Methyl Iodide (MeI) to install the quaternary center.
    
  • Saponification: Hydrolysis of the steric ester to reveal the free acid.[2]

SyntheticRoute Start Ethyl 1-Boc-piperidine-4-carboxylate (CAS 1126-09-6 + Boc protection) Enolate Lithium Enolate Intermediate (Generated in situ) Start->Enolate LiHMDS (1.2 eq) THF, -78°C Ester Ethyl 1-Boc-4-methylpiperidine-4-carboxylate (CAS 189442-87-3) Enolate->Ester MeI (1.5 eq) -78°C to RT Product 1-Boc-4-methylpiperidine-4-carboxylic acid (CAS 189321-63-9) Ester->Product LiOH (3.0 eq) MeOH/H2O, 60°C

Figure 1: Strategic workflow for the synthesis of the quaternary ammonium acid building block.

Detailed Experimental Protocol

Phase 1: -Methylation of the Piperidine Ester

This step requires strictly anhydrous conditions.[1][2] Moisture will quench the enolate, returning the starting material.[2]

Reagents:

  • Starting Material: Ethyl 1-Boc-piperidine-4-carboxylate (1.0 eq) [Commercially available or prepared from Ethyl Isonipecotate].[1][2]

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 eq).[1][2] Note: LiHMDS is preferred over LDA for its higher solubility and slightly lower basicity, reducing side reactions.[1][2]

  • Electrophile: Methyl Iodide (MeI) (1.5 eq).[1][2]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1][2]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Cool under a stream of nitrogen.

  • Solvation: Charge the flask with Ethyl 1-Boc-piperidine-4-carboxylate (e.g., 10.0 g, 38.9 mmol) and anhydrous THF (100 mL, 10 vol).

  • Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78°C . Allow 15 minutes for internal temperature equilibration.

  • Enolization: Add LiHMDS (1.0 M in THF, 46.7 mL, 46.7 mmol) dropwise via syringe over 20 minutes. Maintain the internal temperature below -70°C.

    • Checkpoint: Stir at -78°C for 45–60 minutes to ensure complete enolate formation.

  • Alkylation: Add Methyl Iodide (3.64 mL, 58.4 mmol) dropwise.

    • Caution: MeI is carcinogenic and volatile.[2] Use a fume hood.[2]

  • Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.

  • Quench: Quench the reaction by adding saturated aqueous

    
     (50 mL).
    
  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , filter, and concentrate in vacuo.
    
    • Expected Result: Yellowish oil (Ethyl 1-Boc-4-methylpiperidine-4-carboxylate).[1][2] Yield typically >85%.[2] Purity often suffices for the next step; otherwise, purify via silica flash chromatography (Hexanes/EtOAc).[1][2]

Phase 2: Hydrolysis to the Free Acid

The steric bulk of the methyl group at C4 makes the ester hydrolysis slower than typical unhindered esters.[2] Elevated temperature is required.[2]

Reagents:

  • Substrate: Crude Ethyl 1-Boc-4-methylpiperidine-4-carboxylate.[1][2]

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (3.0 eq).[1][2]
    
  • Solvent: Methanol / Water (3:1 ratio).[2]

Protocol:

  • Dissolution: Dissolve the crude ester (from Phase 1) in Methanol (5 vol) and Water (1.5 vol).

  • Base Addition: Add solid

    
     in one portion.
    
  • Reaction: Heat the mixture to 60°C for 12–16 hours.

    • IPC (In-Process Control):[1][2] Monitor by TLC or LCMS.[2] The ester spot should disappear.[2]

  • Workup (Critical for Yield):

    • Cool to room temperature.[2]

    • Concentrate in vacuo to remove Methanol (do not distill to dryness).[1][2]

    • Dilute the aqueous residue with water (20 mL).[2]

    • Wash: Extract with Diethyl Ether (1 x 30 mL) to remove unreacted ester or non-polar impurities.[2] Discard the organic layer.[1][2]

    • Acidification: Cool the aqueous layer to 0°C. Adjust pH to ~3.0 using 1N HCl or 10% Citric Acid. Note: Avoid strong mineral acids if possible to prevent Boc deprotection, though brief exposure to cold dilute HCl is acceptable.[1][2]

    • Extraction: Extract the milky aqueous suspension with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry combined organics over

    
    , filter, and concentrate.
    
    • Final Product: Off-white to white solid.[1][2] Recrystallization from Hexane/EtOAc can be performed if necessary.[2]

Process Safety & Troubleshooting

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in THF or incomplete enolization.[1]Distill THF over Na/Benzophenone or use molecular sieves.[2] Increase enolization time to 1 hr.
Recovery of Starting Material Quenching occurred before alkylation.[2]Ensure MeI is dry. Verify LiHMDS quality (titrate if old).[1][2]
Boc Deprotection Acidification in Step 2 was too aggressive.Use Citric Acid or

to acidify.[2] Keep temperature <5°C during acidification.[2]
Emulsion during Workup Amphiphilic nature of the product.[2]Saturate the aqueous phase with NaCl (brine) before extraction.[2]
Decision Logic for Scale-Up

Troubleshooting Start Start Scale-Up (>100g) CheckSolvent Is THF Water Content < 50 ppm? Start->CheckSolvent DrySolvent Dry Solvent (Mol Sieves) CheckSolvent->DrySolvent No Proceed Proceed to Enolization CheckSolvent->Proceed Yes CheckTemp Can Reactor Hold -70°C? Proceed->CheckTemp AltRoute Consider Flow Chemistry or Cryogenic Loop CheckTemp->AltRoute No

Figure 2: Decision logic for maintaining process integrity during scale-up.

Characterization Data (Expected)

  • Physical State: White crystalline solid.[2]

  • Melting Point: ~148–153°C.[2]

  • 1H NMR (400 MHz, DMSO-d6):

    
     12.30 (s, 1H, COOH), 3.60 (dt, 2H), 3.05 (br t, 2H), 1.90 (d, 2H), 1.39 (s, 9H, Boc), 1.30 (m, 2H), 1.10 (s, 3H, Me).[1][2]
    
  • MS (ESI): m/z 242 [M-H]- (Negative mode) or 144 [M-Boc+H]+.

References

  • National Institutes of Health (NIH) PubChem. (2025).[1][2] Ethyl 4-piperidinecarboxylate (Compound CID 70770).[1][2] Retrieved January 31, 2026, from [Link][1][2]

  • APIChem Technology. (n.d.).[2] Product List: 1-Boc-4-methyl-4-piperidinecarboxylic Acid (CAS 189321-63-9).[3][1][2] Retrieved January 31, 2026, from [Link][1][2]

  • Chemistry LibreTexts. (2024). Alkylation of Enolate Ions. Retrieved January 31, 2026, from [Link][1][2]

Sources

Application

Application Note: Purification Protocols for 1-Boc-4-methylpiperidine-4-carboxylic acid

This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes standard organic chemistry purification principles with specific properties of the target molecule....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes standard organic chemistry purification principles with specific properties of the target molecule.[1][2]

Introduction & Chemical Profile[1][2][3][4][5][6]

1-Boc-4-methylpiperidine-4-carboxylic acid is a critical intermediate in the synthesis of peptidomimetics and pharmaceutical scaffolds (e.g., fentanyl analogues, tachykinin antagonists).[2] Its structural dual-functionality—a lipophilic tert-butoxycarbonyl (Boc) protecting group and a polar carboxylic acid tail—dictates its purification strategy.[2]

The primary challenge in purifying this compound is maintaining the integrity of the acid-labile Boc group while effectively removing common impurities such as unreacted esters, inorganic salts, and de-protected amines.

Physicochemical Data Summary
PropertyValue / Description
CAS Number 189321-63-9
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
Physical State White crystalline solid (often isolates as viscous oil initially)
pKa (COOH) ~4.5 (Predicted)
Solubility (Organic) High: Ethyl Acetate, DCM, Methanol, THF
Solubility (Aqueous) Low (at pH < 4); High (at pH > 8 as carboxylate salt)
Stability Labile to strong acids (TFA, HCl > 3M) and heat > 60°C

Primary Purification: Chemoselective Acid-Base Extraction[2]

Principle: This method exploits the acidity of the carboxylic acid moiety (


). By manipulating the pH, we can selectively partition the target molecule between the aqueous and organic phases, leaving non-acidic impurities (e.g., unreacted esters, neutral byproducts) in the organic wash.
Reagents Required[1][2][3][4][5][7][10][11]
  • Solvents: Ethyl Acetate (EtOAc), Hexanes (or n-Heptane).[2]

  • Bases: 1M NaOH or Saturated NaHCO₃.

  • Acids: 1M Citric Acid or 0.5M HCl (Do NOT use concentrated HCl or TFA).

  • Drying Agent: Anhydrous Na₂SO₄ or MgSO₄.[2]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

  • Basification (Extraction into Water):

    • Add 1M NaOH (aq) to the organic phase.[2] Use a volume ratio of 1:1.

    • Shake vigorously and separate layers.[2]

    • Mechanism:[1][3][4][5] The target acid converts to its sodium salt (R-COO⁻ Na⁺) and migrates to the aqueous layer.[2] Impurities remain in the EtOAc.[2]

    • Repeat: Extract the organic layer once more with fresh base to ensure quantitative recovery.[2] Combine aqueous extracts.

  • Organic Wash (Impurity Removal):

    • Wash the combined aqueous basic layer with fresh EtOAc/Hexanes (1:1) .[2]

    • Discard this organic layer.[2] This step is critical for removing non-polar impurities.[2]

  • Controlled Acidification (Precipitation):

    • Cool the aqueous layer to 0–5°C in an ice bath.[2]

    • Slowly add 1M Citric Acid or 0.5M HCl dropwise with stirring.

    • Target pH: Adjust to pH 3–4.

    • Caution: Avoid pH < 2 to prevent Boc deprotection.[2]

    • The solution should become cloudy as the free acid precipitates or oils out.

  • Final Extraction:

    • Extract the cloudy acidic aqueous mixture with Ethyl Acetate (3x).[2][4]

  • Isolation:

    • Wash combined organics with Brine.[2]

    • Dry over Anhydrous Na₂SO₄.[2][4]

    • Filter and concentrate under reduced pressure (Rotovap) at < 40°C.[2]

Workflow Visualization

ExtractionWorkflow start Crude Mixture (Dissolved in EtOAc) add_base Add 1M NaOH (Partition) start->add_base separation Phase Separation add_base->separation org_layer Organic Layer (Neutral Impurities) separation->org_layer aq_layer Aqueous Layer (Target as Salt) separation->aq_layer waste Discard org_layer->waste wash Wash with EtOAc/Hexane aq_layer->wash acidify Acidify to pH 3-4 (1M Citric Acid) wash->acidify extract_final Extract into EtOAc Dry & Concentrate acidify->extract_final

Figure 1: Chemoselective Acid-Base Extraction Workflow designed to isolate the carboxylic acid while rejecting neutral organic impurities.[2]

Secondary Purification: Anti-Solvent Recrystallization

Context: If the acid-base extraction yields a solid that is slightly colored or <98% pure, recrystallization is the preferred "polishing" step. If the product is an oil, this method can induce crystallization.

Solvent Selection[1][10][12]
  • Good Solvent: Ethyl Acetate (Hot).[2][6]

  • Anti-Solvent: Hexanes or n-Heptane (Room Temp/Cold).[2]

Step-by-Step Protocol
  • Dissolution: Place the crude solid/oil in a flask. Add the minimum amount of hot Ethyl Acetate (approx. 50-60°C) required to just dissolve the material.[2]

  • Cloud Point: Remove from heat. While stirring, dropwise add Hexanes until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of EtOAc to clear the solution again.[2]

  • Nucleation: Allow the flask to cool slowly to room temperature undisturbed. If oiling occurs, scratch the glass side with a spatula to induce nucleation.

  • Crystallization: Once room temperature is reached, place the flask in a refrigerator (4°C) for 2–4 hours.

  • Filtration: Filter the white crystals using a Buchner funnel. Wash with cold Hexanes.[2][6]

  • Drying: Dry in a vacuum oven at 40°C.

Tertiary Purification: Flash Column Chromatography[11]

Context: Required only if specific polar impurities persist or if the acid-base extraction failed to separate a close-running byproduct.[2]

Parameters
  • Stationary Phase: Silica Gel (230–400 mesh).[2]

  • Mobile Phase:

    • Gradient: 10%

      
       50% Ethyl Acetate in Hexanes.[2]
      
    • Modifier: Add 1% Acetic Acid to the mobile phase.[2]

    • Why Acetic Acid? Carboxylic acids tend to "streak" or "tail" on silica due to interaction with silanol groups.[2] Acetic acid suppresses ionization, resulting in sharper peaks.

Workflow Visualization

Chromatography sample Crude Sample (Load) column Silica Column (Acidified Mobile Phase) sample->column Hex/EtOAc + 1% AcOH fractions Collect Fractions column->fractions tlc TLC Analysis (Stain: KMnO4 or Ninhydrin) fractions->tlc pool Pool Pure Fractions tlc->pool Single Spot

Figure 2: Flash Chromatography logic flow emphasizing the use of acidified mobile phases to prevent peak tailing.

Quality Control & Validation

To ensure the protocol was successful, validate the final product using the following metrics:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Look for the characteristic Boc singlet at

      
       ppm (9H).[2][7]
      
    • Verify the methyl group singlet/doublet at

      
       ppm.[2]
      
    • Confirm the absence of ethyl/methyl ester peaks (usually

      
       or 
      
      
      
      ppm).
  • HPLC Purity:

    • Column: C18.[2]

    • Buffer: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[2]

    • Target: >98% Area Under Curve (AUC).

  • Appearance:

    • Should be a white to off-white powder.[2] Yellow discoloration indicates oxidation or residual solvent.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23282848, 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. Retrieved from [Link][2]

  • Sigma-Aldrich.General Protocols for Boc-Amino Acid Purification. (Note: General reference for Boc-acid handling).
  • Organic Syntheses.Protection of Amino Acids with Boc Group and Acidic Workup Protocols. (General methodology reference).

Sources

Method

The Strategic Utility of 1-Boc-4-methylpiperidine-4-carboxylic Acid in Modern Organic Synthesis

Introduction: A Privileged Scaffold for Drug Discovery In the landscape of medicinal chemistry and organic synthesis, the piperidine moiety stands out as a "privileged scaffold"—a structural framework frequently found in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry and organic synthesis, the piperidine moiety stands out as a "privileged scaffold"—a structural framework frequently found in bioactive compounds. Its prevalence in pharmaceuticals underscores its ability to confer favorable pharmacokinetic and pharmacodynamic properties.[1] Within this important class of building blocks, 1-Boc-4-methylpiperidine-4-carboxylic acid has emerged as a particularly valuable synthon. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic applications and practical protocols involving this versatile building block.

The unique structure of 1-Boc-4-methylpiperidine-4-carboxylic acid, featuring a quaternary center and a lipophilic methyl group, offers distinct advantages in the design of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the piperidine nitrogen, compatible with a wide range of reaction conditions, yet readily removable under mild acidic conditions. The carboxylic acid functionality serves as a versatile handle for the construction of amide and ester linkages, cornerstones of medicinal chemistry. Furthermore, the presence of the 4-methyl group can enhance metabolic stability and introduce specific conformational constraints, which can be crucial for optimizing ligand-receptor interactions.[2]

This guide will delve into the causality behind experimental choices, provide self-validating, detailed protocols for key transformations, and explore the impact of the 4-methyl group on the molecule's reactivity and conformational preference.

The Influence of the 4-Methyl Group: A Conformational Perspective

The introduction of a methyl group at the C4 position of the piperidine ring has significant stereochemical implications. For polymethylated 4-piperidones, the chair conformation is the dominant and most stable arrangement.[3] This conformational preference is crucial as it dictates the spatial orientation of the substituents and, consequently, the molecule's ability to interact with biological targets.

The chair conformation of the piperidine ring in 1-Boc-4-methylpiperidine-4-carboxylic acid places the substituents in either axial or equatorial positions. The bulky Boc group on the nitrogen atom and the substituents at the C4 position will influence the equilibrium between different chair conformers. Understanding these conformational preferences is key to designing stereoselective syntheses and predicting the biological activity of the resulting molecules.

Core Applications and Synthetic Protocols

The primary utility of 1-Boc-4-methylpiperidine-4-carboxylic acid lies in its application as a scaffold for the synthesis of more complex molecules, particularly through the formation of amide and ester bonds.

Amide Bond Formation: A Gateway to Bioactive Molecules

Amide coupling is one of the most frequently employed reactions in drug discovery, and 1-Boc-4-methylpiperidine-4-carboxylic acid is an excellent substrate for this transformation. The resulting N-substituted 4-methyl-4-carboxamidopiperidines are key intermediates in the synthesis of a variety of therapeutic agents, including opioid receptor ligands and nociceptin/orphanin FQ (N/OFQ) receptor (NOP) antagonists.[1][4][5][6]

AmideCoupling start 1-Boc-4-methylpiperidine-4-carboxylic acid + Amine activation Carboxylic Acid Activation (e.g., DIC, OxymaPure in DMF) start->activation coupling Amide Bond Formation activation->coupling workup Aqueous Work-up & Extraction coupling->workup purification Purification (e.g., MDAP) workup->purification product Target Amide purification->product

Caption: General workflow for amide bond formation.

This protocol is adapted from a documented synthesis and provides a robust method for the coupling of 1-Boc-4-methylpiperidine-4-carboxylic acid with a primary amine.[7]

Materials:

ReagentMolar Eq.
1-Boc-4-methylpiperidine-4-carboxylic acid1.0
Primary Amine1.0
Diisopropylcarbodiimide (DIC)5.0
OxymaPure® (Ethyl cyanohydroxyiminoacetate)5.0
N,N-Dimethylformamide (DMF)-
Water (for work-up)-
Acetonitrile (for purification)-
Formic Acid (for purification)-

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq.) in N,N-dimethylformamide (DMF).

  • Activation: To the stirred solution, add diisopropylcarbodiimide (DIC) (5.0 eq.) and OxymaPure® (5.0 eq.). Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Amine Addition: Add the primary amine (1.0 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature until completion, typically monitored by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via mass-directed automated preparative HPLC (MDAP) using a water (0.1% formic acid)/acetonitrile gradient to yield the pure amide.[7]

Causality and Insights:

  • Choice of Coupling Reagents: The use of DIC and OxymaPure® constitutes a modern and efficient coupling system that minimizes side reactions and racemization. OxymaPure® is a highly effective and safer alternative to traditional benzotriazole-based additives like HOBt.

  • Solvent: DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively dissolves the reactants and reagents.

  • Purification: MDAP is a powerful technique for the rapid purification of compound libraries and is well-suited for isolating the target amide with high purity.

Esterification: Expanding the Synthetic Toolbox

Esterification of 1-Boc-4-methylpiperidine-4-carboxylic acid provides another avenue for derivatization, leading to compounds with altered solubility, cell permeability, and metabolic stability. These esters can be valuable intermediates or final products in their own right.

Esterification start 1-Boc-4-methylpiperidine-4-carboxylic acid + Alcohol reagents Coupling Reagents (e.g., DCC, DMAP in CH2Cl2) start->reagents ester_formation Ester Formation reagents->ester_formation workup Filtration & Aqueous Work-up ester_formation->workup purification Purification (e.g., Column Chromatography) workup->purification product Target Ester purification->product

Caption: General workflow for esterification.

Materials:

ReagentMolar Eq.
1-Boc-4-methylpiperidine-4-carboxylic acid1.0
Alcohol1.1
Dicyclohexylcarbodiimide (DCC)1.1
4-Dimethylaminopyridine (DMAP)0.1
Dichloromethane (DCM), anhydrous-

Procedure:

  • Reaction Setup: To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq.), the alcohol (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM), add a solution of DCC (1.1 eq.) in DCM at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired ester.

Causality and Insights:

  • DCC and DMAP: This combination is a classic and highly effective method for esterification. DCC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst, accelerating the reaction.

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the DCC reagent.

  • Work-up: The aqueous washes are essential to remove unreacted starting materials, DMAP, and any remaining water-soluble byproducts. The filtration step is critical for removing the insoluble DCU.

Applications in Drug Discovery: A Case Study in ORL-1 Antagonists

The nociceptin/orphanin FQ (N/OFQ) system and its receptor (ORL-1 or NOP) are implicated in a range of physiological processes, including pain, anxiety, and depression. Consequently, the development of potent and selective ORL-1 antagonists is an area of intense research.[5][6] The 1-Boc-4-methylpiperidine-4-carboxylic acid scaffold has been instrumental in the synthesis of such antagonists. For example, the core of the potent and selective ORL-1 antagonist J-113397 features a substituted piperidine ring, highlighting the importance of this structural motif.[3][8]

The synthesis of these complex molecules often involves the initial coupling of a piperidine building block, like 1-Boc-4-methylpiperidine-4-carboxylic acid, to an aromatic amine, followed by further functionalization. The 4-methyl group in these structures can contribute to increased binding affinity and selectivity for the ORL-1 receptor.

Conclusion

1-Boc-4-methylpiperidine-4-carboxylic acid is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a protected nitrogen, a reactive carboxylic acid, and a stereochemically significant methyl group makes it an ideal starting material for the synthesis of complex, biologically active molecules. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this important synthon in their drug discovery and development efforts.

References

  • A New Synthesis of the ORL-1 Antagonist 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397) and Activity in a Calcium Mobilization Assay. PMC. [Link]

  • Approaches for the Discovery of Inhibitors of Protein-Protein Interactions. University of Leeds Thesis. [Link]

  • Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands. PMC. [Link]

  • Green Chemistry in Chemical Education and Synthetic Applications of Sulfinamides. Diva-portal.org. [Link]

  • Banyu presents new heterocyclic ORL1 receptor antagonists, their preparation and use. Banyu Pharmaceutical Co., Ltd.. [Link]

  • Peptide and nonpeptide ligands for the nociceptin/orphanin FQ receptor ORL1: Research tools and potential therapeutic agents. PMC. [Link]

  • Design, Synthesis, and Characterization of Novel, Subtype-Selective Fluorescent Antagonists Targeting the Nociceptin/Orphanin FQ Opioid Peptide Receptor. PMC. [Link]

  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. PMC. [Link]

  • Discovery of the First Potent and Selective Small Molecule Opioid Receptor-like (ORL1) Antagonist. Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Notes and Protocols for Enzymatic Reactions Involving 1-Boc-4-methylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of 1-Boc-4-methylpiperidine-4-carboxylic Acid in Biocatalysis 1-Boc-4-methylpi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 1-Boc-4-methylpiperidine-4-carboxylic Acid in Biocatalysis

1-Boc-4-methylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, frequently incorporated into molecules where the piperidine scaffold imparts desirable pharmacokinetic properties. The quaternary center at the 4-position, combined with the bulky tert-butoxycarbonyl (Boc) protecting group, presents a unique challenge and opportunity for enzymatic transformations. Traditional chemical methods for the derivatization of its carboxylic acid moiety often require harsh conditions that can compromise the Boc protecting group or lead to unwanted side reactions.

Biocatalysis, particularly with lipases, offers a mild and highly selective alternative for the synthesis of ester and amide derivatives under environmentally benign conditions.[1][2] This guide provides detailed application notes and protocols for the enzymatic esterification and amidation of 1-Boc-4-methylpiperidine-4-carboxylic acid, with a focus on practical implementation and the scientific rationale behind the experimental design.

Core Concept: Lipase-Catalyzed Acylations in Organic Media

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are exceptionally versatile enzymes that, in addition to their natural role in hydrolyzing fats, can catalyze the formation of ester and amide bonds in non-aqueous environments.[2] The catalytic mechanism in an organic solvent is the reverse of hydrolysis. This process is governed by the law of mass action; by minimizing the water content in the reaction medium, the equilibrium is shifted towards synthesis.

A key player in this field is Candida antarctica lipase B (CALB), often supplied in an immobilized form as Novozym® 435.[3] Its broad substrate specificity, high stability in organic solvents, and excellent chemo-, regio-, and stereoselectivity make it an ideal candidate for reactions involving sterically demanding substrates like 1-Boc-4-methylpiperidine-4-carboxylic acid.[3][4]

The Challenge of Steric Hindrance

The substrate, 1-Boc-4-methylpiperidine-4-carboxylic acid, possesses significant steric bulk around the carboxylic acid group due to the quaternary methyl group and the large Boc protecting group. This steric hindrance can impede the access of the substrate to the enzyme's active site, which for CALB is located in a narrow, funnel-shaped pocket.[5] Consequently, reaction rates may be slower compared to less hindered carboxylic acids. Overcoming this requires careful optimization of reaction parameters.

Application 1: Lipase-Catalyzed Esterification

The enzymatic synthesis of esters from 1-Boc-4-methylpiperidine-4-carboxylic acid provides a green alternative to traditional acid-catalyzed or coupling agent-mediated methods. This approach is particularly useful for synthesizing novel derivatives for structure-activity relationship (SAR) studies.

Experimental Rationale
  • Enzyme Selection: Immobilized Candida antarctica lipase B (Novozym® 435) is the enzyme of choice due to its proven efficacy with a wide range of carboxylic acids and alcohols, and its high stability in organic solvents.[3][6] Immobilization facilitates easy removal of the catalyst from the reaction mixture, simplifying purification.

  • Solvent Choice: A non-polar, anhydrous organic solvent such as toluene or hexane is recommended. These solvents are poor at solvating water, which helps to drive the reaction equilibrium towards ester formation.

  • Water Removal: The inclusion of molecular sieves is critical. As water is a byproduct of the esterification reaction, its removal is essential to prevent the reverse hydrolytic reaction and achieve high conversion rates.

  • Temperature: A moderately elevated temperature (e.g., 40-60°C) can increase the reaction rate without significantly compromising the enzyme's stability.

Visualizing the Esterification Workflow

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Substrate 1-Boc-4-methylpiperidine- 4-carboxylic acid ReactionVessel Incubate at 40-60°C with stirring Substrate->ReactionVessel Alcohol Alcohol (e.g., Butanol) Alcohol->ReactionVessel Solvent Anhydrous Toluene Solvent->ReactionVessel Enzyme Novozym® 435 Enzyme->ReactionVessel Sieves Molecular Sieves (3Å) Sieves->ReactionVessel Filter Filter to remove Novozym® 435 & Sieves ReactionVessel->Filter Reaction Completion Evaporate Evaporate Solvent Filter->Evaporate Purify Purify by Chromatography Evaporate->Purify

Caption: Workflow for lipase-catalyzed esterification.

Detailed Protocol: Synthesis of Butyl 1-Boc-4-methylpiperidine-4-carboxylate

Materials:

  • 1-Boc-4-methylpiperidine-4-carboxylic acid

  • 1-Butanol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Anhydrous Toluene

  • Molecular Sieves (3Å, activated)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-methylpiperidine-4-carboxylic acid (e.g., 1 mmol, 243.3 mg).

  • Reagent Addition: Add anhydrous toluene (20 mL), 1-butanol (1.2 mmol, 1.2 equivalents), and activated molecular sieves (3Å, 1 g).

  • Enzyme Addition: Add Novozym® 435 (e.g., 50 mg, ~20% w/w of the limiting reagent).

  • Reaction: Seal the flask and place it in a pre-heated oil bath at 50°C. Stir the mixture at 200-300 rpm.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 12 hours) and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction has reached the desired conversion (typically 24-72 hours), cool the mixture to room temperature.

  • Catalyst Removal: Remove the Novozym® 435 and molecular sieves by vacuum filtration, washing the solids with a small amount of toluene.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure ester.

ParameterRecommended ValueRationale
Substrate Ratio 1:1.2 to 1:2 (Acid:Alcohol)A slight excess of the alcohol can help drive the equilibrium towards the product.
Enzyme Loading 10-20% (w/w of acid)Higher loading can compensate for the slower reaction rate due to steric hindrance.
Temperature 40-60 °CBalances reaction rate and enzyme stability.
Solvent Toluene, Hexane, or MTBENon-polar solvents minimize water solubility and favor synthesis.
Water Removal Molecular Sieves (3Å)Essential for shifting the equilibrium towards ester formation.

Application 2: Lipase-Catalyzed Amidation

The formation of an amide bond is a cornerstone of pharmaceutical chemistry. Enzymatic amidation provides a green and efficient method for synthesizing amide derivatives of 1-Boc-4-methylpiperidine-4-carboxylic acid, avoiding the use of potentially toxic coupling agents.

Experimental Rationale

The principles of enzymatic amidation are similar to esterification. The key difference is the nucleophile, which is an amine instead of an alcohol.

  • Enzyme Selection: Novozym® 435 is also an excellent catalyst for amidation reactions.

  • Substrate Considerations: The choice of amine is crucial. Primary amines are generally more reactive than secondary amines. Bulky amines may react very slowly due to combined steric hindrance with the already bulky carboxylic acid substrate.

  • Byproduct Formation: A potential side reaction is the formation of an unreactive ammonium carboxylate salt between the acidic carboxylic acid and the basic amine. This can be mitigated by careful selection of the solvent and reaction temperature.

Visualizing the Amidation Workflow

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Substrate 1-Boc-4-methylpiperidine- 4-carboxylic acid ReactionVessel Incubate at 50-70°C with stirring Substrate->ReactionVessel Amine Amine (e.g., Benzylamine) Amine->ReactionVessel Solvent Anhydrous Toluene Solvent->ReactionVessel Enzyme Novozym® 435 Enzyme->ReactionVessel Sieves Molecular Sieves (3Å) Sieves->ReactionVessel Filter Filter to remove Novozym® 435 & Sieves ReactionVessel->Filter Reaction Completion Evaporate Evaporate Solvent Filter->Evaporate Purify Purify by Chromatography Evaporate->Purify

Caption: Workflow for lipase-catalyzed amidation.

Detailed Protocol: Synthesis of N-Benzyl-1-Boc-4-methylpiperidine-4-carboxamide

Materials:

  • 1-Boc-4-methylpiperidine-4-carboxylic acid

  • Benzylamine

  • Novozym® 435

  • Anhydrous Toluene

  • Molecular Sieves (3Å, activated)

  • Standard laboratory glassware and equipment as for esterification

Procedure:

  • Preparation: In a 50 mL round-bottom flask, combine 1-Boc-4-methylpiperidine-4-carboxylic acid (1 mmol, 243.3 mg) and a magnetic stir bar.

  • Reagent Addition: Add anhydrous toluene (20 mL), benzylamine (1.1 mmol, 1.1 equivalents), and activated molecular sieves (3Å, 1 g).

  • Enzyme Addition: Add Novozym® 435 (e.g., 60 mg, ~25% w/w of the acid). A slightly higher enzyme loading may be beneficial for amidation.

  • Reaction: Seal the flask and heat the mixture to 60°C with vigorous stirring (300 rpm).

  • Monitoring: Monitor the reaction by TLC or LC-MS. Amidation reactions can be slower than esterifications.

  • Work-up and Purification: Follow the same procedure as for the esterification (steps 6-9) to isolate the pure amide product.

ParameterRecommended ValueRationale
Substrate Ratio 1:1.1 to 1:1.5 (Acid:Amine)A small excess of the amine is used. A large excess can inhibit the enzyme.
Enzyme Loading 15-25% (w/w of acid)Higher loading may be required to achieve a reasonable reaction rate.
Temperature 50-70 °CHigher temperatures are often needed for amidation compared to esterification.
Solvent Toluene, Cyclopentyl methyl ether (CPME)Aprotic, non-polar solvents are preferred.
Water Removal Molecular Sieves (3Å)Crucial for driving the reaction forward.

Self-Validating Systems and Controls

To ensure the trustworthiness of these protocols, the following controls should be performed:

  • No-Enzyme Control: Run a parallel reaction under identical conditions but without the addition of Novozym® 435. This will confirm that the observed product formation is indeed enzyme-catalyzed and not a result of thermal reaction.

  • Heat-Inactivated Enzyme Control: Prepare a sample of Novozym® 435 that has been denatured by heating (e.g., at 100°C for 1 hour). Use this in a parallel reaction. No significant product formation should be observed, confirming the requirement of an active enzyme.

  • Substrate and Product Stability: Confirm that the starting materials and the desired product are stable under the reaction conditions for the duration of the experiment.

Future Perspectives: Kinetic Resolution of Derivatives

While 1-Boc-4-methylpiperidine-4-carboxylic acid is achiral, its derivatives can be chiral. Should a synthetic route produce a racemic mixture of a derivative, enzymatic kinetic resolution could be a powerful tool for obtaining enantiomerically pure compounds. Lipases are renowned for their ability to selectively acylate or hydrolyze one enantiomer in a racemic mixture, a technique widely applied in the synthesis of pharmaceutical intermediates.[7][8]

References

  • Biointerface Research in Applied Chemistry. (2021). Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Lipase-Catalyzed Esterification. Available at: [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Available at: [Link]

  • ResearchGate. (2014). Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida Antarctica lipase A; Structural requirements for enantioselective N-acylation. Available at: [Link]

  • National Institutes of Health. (2024). Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement. Available at: [Link]

  • Royal Society of Chemistry. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Application of Novozym 435 in the transesterification reaction for biodiesel synthesis. Available at: [Link]

  • CONICET. (n.d.). One-pot biocatalyzed preparation of substituted amides as intermediates of pharmaceuticals. Available at: [Link]

  • National Institutes of Health. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Available at: [Link]

  • National Institutes of Health. (n.d.). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Available at: [Link]

  • Scientific & Academic Publishing. (n.d.). Novozyme 435 Asymmetric Hydrolysis of Enol Ester with Series Acid Moiety. Available at: [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]

  • American Chemical Society. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inh. Available at: [Link]

  • ChemRxiv. (n.d.). Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition. Available at: [Link]

  • Royal Society of Chemistry. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Available at: [Link]

  • SciELO. (2006). Lipase Catalyzed Ester Synthesis for Food Processing Industries. Available at: [Link]

Sources

Method

Application Note &amp; Protocols: Stereoselective Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic Acid Analogs

Abstract The 4,4-disubstituted piperidine motif is a privileged scaffold in modern medicinal chemistry, imparting valuable physicochemical properties and three-dimensional complexity to drug candidates.[1][2] Specificall...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4,4-disubstituted piperidine motif is a privileged scaffold in modern medicinal chemistry, imparting valuable physicochemical properties and three-dimensional complexity to drug candidates.[1][2] Specifically, analogs of 1-Boc-4-methylpiperidine-4-carboxylic acid possess a chiral quaternary stereocenter that presents a significant synthetic challenge.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of this key structural motif. We present a robust, field-proven protocol based on a chiral auxiliary-mediated diastereoselective alkylation strategy. Furthermore, we discuss alternative and emerging catalytic asymmetric methods to provide a comprehensive overview of the current state-of-the-art. The protocols are designed to be self-validating, with clear causality for experimental choices and detailed analytical guidance.

Introduction: The Challenge of the Aza-Quaternary Center

Piperidine derivatives are among the most common heterocyclic structures found in pharmaceuticals and bioactive natural products.[3][4] The introduction of a quaternary stereocenter at the C4 position, as in 1-Boc-4-methylpiperidine-4-carboxylic acid, locks the conformation of the ring and provides a well-defined vector for substituent projection into three-dimensional space. This structural feature can significantly enhance binding affinity and selectivity for biological targets.[1]

However, the construction of such α-quaternary stereocenters is notoriously difficult due to the steric hindrance involved in forming the new carbon-carbon bond.[1] Stereoselective methods must overcome the challenge of controlling the facial selectivity of an incoming electrophile to a sterically congested prochiral enolate. This guide will focus on providing a reliable, step-by-step methodology to achieve this with high fidelity.

Overview of Synthetic Strategies

Several strategic approaches can be envisioned for the stereoselective synthesis of the target compound. The choice of method often depends on factors such as scale, available starting materials, and the desired level of stereochemical purity.

G cluster_0 Synthetic Approaches Start 1-Boc-piperidine-4- carboxylic acid Racemic Racemic Synthesis & Chiral Resolution Start->Racemic Select Strategy Auxiliary Chiral Auxiliary-Mediated Diastereoselective Alkylation Start->Auxiliary Select Strategy Catalytic Catalytic Asymmetric Synthesis Start->Catalytic Select Strategy Target Enantioenriched Target Acid Racemic->Target Separation Auxiliary->Target Cleavage Catalytic->Target Direct Formation

Caption: High-level overview of major synthetic routes.

  • Chiral Auxiliary-Mediated Synthesis: This classic and highly reliable approach involves covalently attaching a chiral molecule (the auxiliary) to the piperidine precursor. The auxiliary then directs the methylation step diastereoselectively. Subsequent removal of the auxiliary yields the enantioenriched product. This method offers high predictability and stereocontrol.[5]

  • Catalytic Asymmetric Synthesis: These methods utilize a chiral catalyst (e.g., a metal-ligand complex) to control the stereochemistry of the methylation reaction. While potentially more atom-economical, this approach requires significant methods development and optimization.[6][7][8]

  • Chiral Resolution: This involves the synthesis of the racemic mixture of the target compound, followed by separation of the enantiomers using techniques like diastereomeric salt formation with a chiral base or chiral chromatography.

This guide will provide a detailed protocol for the most robust and widely applicable of these strategies: the chiral auxiliary-mediated synthesis.

Protocol: Diastereoselective Synthesis via an Evans Oxazolidinone Auxiliary

This protocol employs a (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary, a derivative of the well-established Evans auxiliary, to guide the stereoselective methylation. The workflow involves three key stages: coupling the auxiliary, diastereoselective methylation, and auxiliary cleavage.

G cluster_1 Chiral Auxiliary Workflow A Step 1: Acid Chloride Formation B Step 2: Auxiliary Coupling A->B SOCl₂ C Step 3: Enolate Formation & Methylation B->C 1. NaHMDS 2. MeI D Step 4: Auxiliary Cleavage C->D LiOH, H₂O₂ E Final Product D->E

Caption: Workflow for the chiral auxiliary-mediated synthesis.

Materials and Reagents
ReagentCAS NumberSupplier SuggestionNotes
1-Boc-piperidine-4-carboxylic acid84370-36-5Sigma-Aldrich, TCIEnsure dryness before use.
Thionyl chloride (SOCl₂)7719-09-7Sigma-AldrichUse freshly distilled. Handle in a fume hood.
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone102029-44-7Strem, Sigma-AldrichChiral auxiliary.
n-Butyllithium (n-BuLi)109-72-8Sigma-AldrichTitrate solution before use.
Sodium bis(trimethylsilyl)amide (NaHMDS)1070-89-9Sigma-AldrichUse a 1.0 M solution in THF.
Iodomethane (MeI)74-88-4Sigma-AldrichUse freshly distilled. Store over copper wire.
Lithium hydroxide (LiOH)1310-65-2Fisher ScientificAnhydrous.
Hydrogen peroxide (H₂O₂)7722-84-1Sigma-AldrichUse a 30% aqueous solution.
Tetrahydrofuran (THF)109-99-9Acros OrganicsAnhydrous, inhibitor-free.
Dichloromethane (DCM)75-09-2Fisher ScientificAnhydrous.
Diethyl ether (Et₂O)60-29-7Fisher ScientificAnhydrous.
Step-by-Step Protocol

Part A: Synthesis of N-Acyl Oxazolidinone

  • Rationale: The carboxylic acid is first converted to a more reactive acid chloride, which readily couples with the deprotonated chiral auxiliary to form the key intermediate.

  • Acid Chloride Formation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1-Boc-piperidine-4-carboxylic acid (2.29 g, 10.0 mmol). Add anhydrous dichloromethane (30 mL) followed by slow, dropwise addition of thionyl chloride (1.1 mL, 15.0 mmol) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure complete removal. The resulting acid chloride is a viscous oil and should be used immediately in the next step.

  • Rationale: The lithium salt of the oxazolidinone is a potent nucleophile that efficiently attacks the newly formed acid chloride.

  • Auxiliary Coupling: In a separate flame-dried 250 mL round-bottom flask under nitrogen, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.77 g, 10.0 mmol) in anhydrous THF (50 mL).

  • Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-butyllithium (1.6 M in hexanes, 6.5 mL, 10.4 mmol) dropwise. Stir for 15 minutes at this temperature.

  • Dissolve the crude acid chloride from step 3 in anhydrous THF (20 mL) and add it dropwise via cannula to the lithium salt solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL). Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with 20-40% ethyl acetate in hexanes) to yield the N-acyl oxazolidinone.

Part B: Diastereoselective Methylation

  • Rationale: A strong, non-nucleophilic base (NaHMDS) is used to form the sodium enolate. The bulky phenyl group of the auxiliary effectively blocks one face of the enolate, forcing the incoming methyl iodide to attack from the opposite, less-hindered face, thereby establishing the stereocenter with high diastereoselectivity.

  • Enolate Formation: To a flame-dried 250 mL round-bottom flask under nitrogen, add the purified N-acyl oxazolidinone (from Part A, e.g., 3.88 g, 10.0 mmol) and dissolve it in anhydrous THF (80 mL).

  • Cool the solution to -78 °C. Add NaHMDS (1.0 M solution in THF, 11.0 mL, 11.0 mmol) dropwise over 10 minutes. The solution should turn a pale yellow color. Stir for 30 minutes at -78 °C.

  • Alkylation: Add freshly distilled iodomethane (0.75 mL, 12.0 mmol) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 3 hours. The progress can be monitored by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution (30 mL). Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether (3 x 60 mL). Combine the organic layers, wash with brine (40 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio (d.r.) of the crude product can be determined at this stage by ¹H NMR analysis. The product is typically used in the next step without further purification.

Part C: Auxiliary Cleavage

  • Rationale: The lithium hydroperoxide, generated in situ from LiOH and H₂O₂, is a mild nucleophile that selectively cleaves the acyl group from the auxiliary without epimerizing the newly formed stereocenter or cleaving the Boc protecting group.

  • Saponification: Dissolve the crude methylated product (from Part B) in a mixture of THF (60 mL) and water (20 mL) in a 250 mL flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.5 mL, ~44 mmol) dropwise, followed by an aqueous solution of lithium hydroxide (0.53 g, 22 mmol, in 10 mL of water).

  • Stir the reaction vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 30 mL) and stir for 20 minutes at 0 °C to decompose excess peroxide.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Dilute the remaining aqueous solution with water (50 mL) and extract with dichloromethane (3 x 40 mL) to recover the chiral auxiliary.

  • Carefully acidify the aqueous layer to pH ~2-3 with 1 M HCl at 0 °C.

  • Extract the desired carboxylic acid product with ethyl acetate (4 x 50 mL).

  • Combine the ethyl acetate layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-Boc-4-methylpiperidine-4-carboxylic acid, as a single enantiomer.

Expected Results & Characterization
  • Yield: Overall yields for the 3-stage process typically range from 60-75%.

  • Stereoselectivity: The diastereomeric ratio (d.r.) after the methylation step is expected to be >95:5, leading to an enantiomeric excess (e.e.) of >90% for the final product.

  • Characterization:

    • ¹H and ¹³C NMR: To confirm the structure of the intermediates and final product.

    • LC-MS: To confirm the mass of the product.

    • Chiral HPLC: To determine the enantiomeric excess of the final product. This is a critical step to validate the stereochemical outcome. A suitable method would involve derivatization to the methyl ester followed by analysis on a chiral column (e.g., Chiralcel OD-H).

Alternative & Emerging Strategies

While the chiral auxiliary approach is robust, direct catalytic asymmetric methods are of great interest.[9] Researchers may consider adapting recent advances in the enantioselective synthesis of α-quaternary centers.[7][8] For instance, palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) has been successfully used to construct aza-quaternary stereocenters in piperidines and could potentially be adapted for this system.[1] These methods often offer milder conditions and higher atom economy but may require catalyst screening and optimization for this specific substrate.

Conclusion

This application note provides a comprehensive and reliable protocol for the stereoselective synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid, a valuable building block for drug discovery. The detailed, step-by-step chiral auxiliary-mediated approach ensures high diastereoselectivity and provides a clear, reproducible path to the target compound. By explaining the rationale behind each critical step and providing clear analytical benchmarks, this guide equips researchers to confidently synthesize and validate this challenging yet important molecular scaffold.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.
  • N-BOC-piperidine-4-carboxylic acid synthesis. ChemicalBook.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization.Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook.
  • A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold.MDPI.
  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines.PubMed.
  • Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkyl
  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery.
  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides.
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid.PubChem.
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties.PubMed.
  • A new asymmetric synthetic route to substituted piperidines | Request PDF.
  • A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes.UNC Chemistry Department.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines.Organic & Biomolecular Chemistry (RSC Publishing).
  • A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries.Sci-Hub.
  • Procedure for N-alkylation of Piperidine?
  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes.PMC - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic Acid

Welcome to the technical support center for the synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient reaction.

Introduction: The Synthetic Challenge

The synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry, typically involves the protection of the secondary amine of 4-methylpiperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, the presence of both a nucleophilic secondary amine and a carboxylic acid group on the starting material introduces the potential for several side reactions, leading to purification challenges and reduced yields. This guide will address these issues head-on, providing practical solutions based on established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiment.

Problem 1: Low yield of the desired product and presence of a higher molecular weight impurity.

Question: My reaction is showing a low yield of the target compound, and I'm observing a significant amount of a byproduct with a higher molecular weight. What could be the cause, and how can I prevent it?

Answer: The most probable cause of this issue is the formation of an amide-linked dimer or oligomer. This occurs through a specific side reaction pathway involving the formation of a mixed anhydride intermediate.

Causality:

  • Mixed Anhydride Formation: The carboxylic acid of your starting material, 4-methylpiperidine-4-carboxylic acid, can react with Boc-anhydride (Boc₂O). This reaction forms a mixed anhydride intermediate.

  • Nucleophilic Attack: The secondary amine of another molecule of 4-methylpiperidine-4-carboxylic acid can then act as a nucleophile and attack the mixed anhydride.

  • Dimer Formation: This nucleophilic attack results in the formation of an amide bond, creating a dimer of your starting material. This process can continue, leading to the formation of oligomers.

Visualizing the Side Reaction:

G SM 4-Methylpiperidine- 4-carboxylic Acid MA Mixed Anhydride Intermediate SM->MA Reacts with Target 1-Boc-4-methylpiperidine- 4-carboxylic Acid (Desired Product) SM->Target Boc Protection (Desired Reaction) Boc2O Boc₂O Boc2O->MA Activates Dimer Amide-Linked Dimer (Byproduct) MA->Dimer Attacked by another SM molecule

Caption: Formation of the amide-linked dimer byproduct.

Troubleshooting and Prevention:

StrategyMechanism of ActionRecommended Protocol
Control of Stoichiometry Using a slight excess of Boc₂O ensures that the amine is quickly protected, reducing the concentration of free amine available to act as a nucleophile.Use 1.1 to 1.2 equivalents of Boc₂O relative to the starting material.
Slow Addition of Boc₂O Adding the Boc₂O solution dropwise to the reaction mixture keeps its instantaneous concentration low, favoring the desired intramolecular reaction (amine protection) over the intermolecular reaction (dimer formation).Prepare a solution of Boc₂O in a suitable solvent (e.g., THF, Dioxane) and add it to the reaction mixture over 30-60 minutes at 0 °C.
Choice of Base A non-nucleophilic base is crucial. Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) will deprotonate the carboxylic acid, but will not compete as nucleophiles.Use 1.5 to 2.0 equivalents of a non-nucleophilic amine base such as TEA or DIPEA.
Solvent Selection Aprotic solvents are preferred to avoid the introduction of competing nucleophiles.Dioxane, tetrahydrofuran (THF), or acetonitrile are good choices.
Problem 2: Presence of an ester byproduct in my final product.

Answer: The formation of an ester byproduct, most likely a tert-butyl ester, can occur, although it is generally a minor side reaction under standard basic conditions.

Causality:

The tert-butyl cation (t-Bu⁺) is generated as a byproduct of the Boc protection reaction. Under slightly acidic conditions or with prolonged reaction times, this cation can be trapped by the carboxylate of your starting material or product to form a tert-butyl ester.

Visualizing the Side Reaction:

G Boc2O Boc₂O tBu_cation tert-Butyl Cation (t-Bu⁺) Boc2O->tBu_cation Reaction with amine generates Amine Piperidine Amine Amine->tBu_cation tBu_ester tert-Butyl Ester (Byproduct) tBu_cation->tBu_ester Trapped by Carboxylate Carboxylate Group Carboxylate->tBu_ester

Caption: Formation of the tert-butyl ester byproduct.

Troubleshooting and Prevention:

StrategyMechanism of ActionRecommended Protocol
Maintain Basic Conditions The formation of the tert-butyl ester is more favorable under acidic conditions. Ensuring the reaction mixture remains basic throughout the process will suppress this side reaction.Monitor the pH of the reaction and add additional base if necessary.
Control Reaction Temperature Higher temperatures can promote the formation of the t-butyl cation and subsequent side reactions.Maintain the reaction temperature at 0 °C to room temperature.
Minimize Reaction Time Prolonged reaction times increase the opportunity for side reactions to occur.Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Problem 3: Difficulty in purifying the final product.

Question: I'm struggling to purify my 1-Boc-4-methylpiperidine-4-carboxylic acid. It seems to be behaving strangely during extraction and chromatography.

Answer: The purification challenges often arise from the zwitterionic nature of the starting material and the amphiphilic properties of the product and some byproducts.

Causality:

  • Zwitterionic Starting Material: 4-methylpiperidine-4-carboxylic acid exists as a zwitterion, making it highly polar and soluble in water but poorly soluble in many organic solvents. This can lead to incomplete reaction if the starting material does not fully dissolve.

  • Product and Byproduct Properties: The desired product is a carboxylic acid with a bulky, lipophilic Boc group, giving it amphiphilic character. The dimeric byproduct is also amphiphilic. This can lead to emulsification during aqueous workup and tailing on silica gel chromatography.

Troubleshooting and Purification Strategy:

Step-by-Step Purification Protocol:

  • Reaction Quench: After the reaction is complete, carefully quench with water.

  • Acidification: Acidify the aqueous layer to a pH of 3-4 with a dilute acid such as 1M HCl. This will protonate the carboxylate group of the product, making it less water-soluble and more soluble in organic solvents.

  • Extraction: Extract the acidified aqueous layer with a suitable organic solvent. Ethyl acetate or dichloromethane are common choices. Be prepared for potential emulsion formation. If an emulsion forms, adding brine can help to break it.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography (if necessary): If further purification is required, column chromatography on silica gel can be performed. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity with the addition of a small amount of acetic acid (0.1-1%) can help to improve the peak shape and separation.

Frequently Asked Questions (FAQs)

Q1: Is decarboxylation a common side reaction in this synthesis?

A1: Under the standard, mild basic conditions used for Boc protection (e.g., room temperature), decarboxylation is generally not a significant side reaction for this specific molecule. Decarboxylation of piperidine-4-carboxylic acids typically requires more forcing conditions, such as high temperatures or strongly acidic or basic environments.

Q2: Can I use an inorganic base like sodium bicarbonate?

A2: While inorganic bases can be used for Boc protections, they may present solubility challenges in the organic solvents typically employed for this reaction. The zwitterionic nature of the starting material often requires a homogenous solution for an efficient reaction, which is more readily achieved with organic bases like triethylamine in solvents like THF or dioxane.

Q3: My starting material is not dissolving well in the reaction solvent. What should I do?

A3: Poor solubility of the zwitterionic starting material is a common issue. You can try a co-solvent system, such as THF/water or dioxane/water, to improve solubility. However, be mindful that the presence of water can increase the rate of Boc anhydride hydrolysis. Alternatively, forming the salt of the starting material with the organic base first can sometimes improve its solubility in the organic solvent before the addition of Boc anhydride.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a mobile phase of dichloromethane/methanol (e.g., 9:1) with a small amount of acetic acid can be used. The starting material is highly polar and will have a low Rf, while the Boc-protected product will be significantly less polar and have a higher Rf.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Agami, C., & Couty, F. (2002). The chemistry of the N-Boc protecting group. Tetrahedron, 58(15), 2701-2724.
  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
Optimization

Technical Support Center: Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid

Welcome to the technical support center for the synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this multi-step synthesis. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles for effective yield optimization and impurity control.

Introduction: The Synthetic Challenge

1-Boc-4-methylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its synthesis, while conceptually straightforward, presents several practical challenges that can impact yield and purity. The core of the synthesis involves the selective C-alkylation at the 4-position of the piperidine ring, a process that requires careful control of reaction conditions to prevent common side reactions.

This guide will walk you through a typical synthetic sequence, highlighting critical control points and providing solutions to common problems you may encounter.

Overall Synthetic Workflow

The synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid is typically achieved in a three-step sequence starting from 1-Boc-piperidine-4-carboxylic acid. The overall transformation is depicted below:

Synthetic Workflow Start 1-Boc-piperidine-4-carboxylic acid Intermediate1 Methyl 1-Boc-piperidine-4-carboxylate Start->Intermediate1 Esterification (e.g., MeI, K2CO3) Intermediate2 Methyl 1-Boc-4-methylpiperidine-4-carboxylate Intermediate1->Intermediate2 α-Methylation (e.g., LDA, MeI) End 1-Boc-4-methylpiperidine-4-carboxylic acid Intermediate2->End Hydrolysis (e.g., LiOH)

Caption: General synthetic route to 1-Boc-4-methylpiperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues that may arise during your experiments.

Step 1: Esterification of 1-Boc-piperidine-4-carboxylic acid

Q1: My esterification reaction with methyl iodide and potassium carbonate is very slow or incomplete. What could be the issue?

A1: This is a common issue often related to reagent quality, solvent, and reaction conditions. Here’s a troubleshooting checklist:

  • Moisture: The presence of water can significantly hinder the reaction by consuming the base and reacting with the methyl iodide. Ensure your DMF (or other polar aprotic solvent) is anhydrous and that the potassium carbonate is freshly dried.

  • Base Particle Size: The surface area of the potassium carbonate is critical. Finely powdered potassium carbonate will have a much higher surface area and reactivity compared to granular forms. Consider grinding the potassium carbonate before use.

  • Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate.[1] However, be cautious of higher temperatures which might promote side reactions.

  • Stoichiometry: Ensure you are using a slight excess of methyl iodide (e.g., 1.1-1.2 equivalents) and at least one equivalent of potassium carbonate.

Q2: I am observing a significant amount of a byproduct that I suspect is the N-methylated piperidine. How can I avoid this?

A2: N-methylation is a potential side reaction, although the Boc protecting group significantly reduces the nucleophilicity of the nitrogen. If you are observing this, it could be due to:

  • Harsh Reaction Conditions: Very high temperatures or prolonged reaction times can lead to partial deprotection of the Boc group, followed by N-methylation.

  • Alternative Esterification Methods: If N-methylation is a persistent issue, consider using a less harsh esterification method, such as treatment with diazomethane or using a coupling agent like EDC with methanol.

Step 2: α-Methylation of Methyl 1-Boc-piperidine-4-carboxylate

Q3: My methylation reaction using LDA and methyl iodide is giving a low yield. What are the critical parameters to control?

A3: The α-methylation using a strong base like Lithium Diisopropylamide (LDA) is a powerful but sensitive reaction. Low yields are often traced back to the following:

  • LDA Quality and Stoichiometry: LDA is highly reactive and moisture-sensitive. Use freshly prepared or titrated LDA. A slight excess (e.g., 1.05-1.1 equivalents) is typically required to ensure complete deprotonation.

  • Temperature Control: This is arguably the most critical parameter. The deprotonation (enolate formation) must be carried out at low temperatures (typically -78 °C) to prevent side reactions. The subsequent addition of methyl iodide should also be done at low temperature, followed by a gradual warming to room temperature.

  • Solvent: Anhydrous THF is the solvent of choice. Ensure it is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Order of Addition: Always add the ester solution slowly to the pre-formed LDA solution at -78 °C. This ensures that the ester is immediately deprotonated and does not come into contact with unreacted base at higher concentrations.

Q4: I am observing multiple spots on my TLC plate after the methylation reaction. What are the likely side products?

A4: Besides the desired methylated product, several side products can form:

  • Unreacted Starting Material: This is often due to incomplete deprotonation (see Q3).

  • Dialkylated Product: If an excess of methyl iodide is used or if the enolate is not quenched efficiently, a second methylation can occur.

  • O-Alkylation: While generally less favorable with methyl iodide, some O-alkylation of the enolate can occur, leading to a ketene acetal.

  • Products of Aldol Condensation: If the enolate is allowed to warm up before the addition of the electrophile, it can react with unreacted ester starting material.

Troubleshooting Side Products:

Side ProductProbable CauseRecommended Action
Unreacted Starting MaterialIncomplete deprotonation (inactive LDA, insufficient equivalents, temperature too high).Use freshly prepared/titrated LDA, ensure a slight excess, and maintain a low temperature during deprotonation.
Dialkylated ProductExcess methyl iodide, slow quenching.Use a controlled amount of methyl iodide (1.0-1.1 equivalents) and quench the reaction efficiently once complete.
Aldol Condensation ProductsWarming of the enolate before electrophile addition.Add the electrophile at low temperature (-78 °C) and allow the reaction to warm gradually.
Step 3: Hydrolysis of Methyl 1-Boc-4-methylpiperidine-4-carboxylate

Q5: My hydrolysis with LiOH is incomplete, even after prolonged reaction times. What can I do?

A5: The ester in this case is sterically hindered, which can make hydrolysis challenging. To drive the reaction to completion:

  • Increase Temperature: Gentle heating (e.g., to 40-60 °C) can significantly accelerate the hydrolysis.

  • Co-solvent: Using a mixture of solvents like THF/MeOH/H₂O can improve the solubility of the ester and facilitate the reaction.[1]

  • Increase Base Equivalents: Using a larger excess of LiOH (e.g., 3-5 equivalents) can help to drive the equilibrium towards the product.

Q6: I am concerned about the stability of the Boc group under the basic hydrolysis conditions. Is this a valid concern?

A6: Yes, while the Boc group is generally stable to basic conditions, prolonged exposure to strong bases, especially at elevated temperatures, can lead to its cleavage.

  • Monitoring the Reaction: It is crucial to monitor the reaction by TLC or LC-MS to determine the point of completion. Over-extending the reaction time unnecessarily increases the risk of Boc deprotection.

  • Alternative Hydrolysis Conditions: If Boc deprotection is a significant issue, consider alternative, milder hydrolysis methods. For instance, using trimethyltin hydroxide has been reported for the hydrolysis of hindered esters under neutral conditions, though this reagent is toxic and requires careful handling.

Experimental Protocols

Protocol 1: Esterification of 1-Boc-piperidine-4-carboxylic acid
  • To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add finely powdered anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford methyl 1-Boc-piperidine-4-carboxylate.

Protocol 2: α-Methylation using LDA

Caution: This reaction must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen). All glassware should be flame-dried before use.

  • Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.

  • In a separate flask, dissolve methyl 1-Boc-piperidine-4-carboxylate (1.0 eq) in anhydrous THF.

  • Slowly add the ester solution to the LDA solution at -78 °C via a syringe or cannula. Stir the resulting mixture at -78 °C for 1 hour.

  • Add methyl iodide (1.1 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Saponification of the Methyl Ester
  • Dissolve the methyl 1-Boc-4-methylpiperidine-4-carboxylate (1.0 eq) in a mixture of THF, methanol, and water (e.g., 3:1:1 v/v/v).

  • Add lithium hydroxide monohydrate (3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. If the reaction is slow, gently heat to 40-50 °C.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with cold 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-4-methylpiperidine-4-carboxylic acid.

Characterization Data

CompoundMolecular FormulaMolecular WeightKey Spectroscopic Data
1-Boc-4-methylpiperidine-4-carboxylic acidC₁₂H₂₁NO₄243.30¹H NMR (CDCl₃, δ): ~1.46 (s, 9H, Boc), ~1.25 (s, 3H, CH₃), piperidine protons typically appear as broad multiplets between 1.5-4.0 ppm. The carboxylic acid proton is often very broad and may not be observed. ¹³C NMR (CDCl₃, δ): ~179 (C=O, acid), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~45 (quaternary C), piperidine carbons, and methyl carbons. IR (KBr, cm⁻¹): ~3400-2500 (broad, O-H), ~1730 (C=O, acid), ~1690 (C=O, Boc).

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Visualization of Key Mechanistic Steps

Enolate Formation and Methylation

Methylation Mechanism cluster_0 Deprotonation cluster_1 Alkylation Ester Methyl 1-Boc-piperidine-4-carboxylate Enolate Lithium Enolate Ester->Enolate -78 °C, THF LDA LDA LDA->Enolate Product Methyl 1-Boc-4-methylpiperidine-4-carboxylate Enolate->Product MeI Methyl Iodide MeI->Product

Sources

Troubleshooting

stability issues of 1-Boc-4-methylpiperidine-4-carboxylic acid

Technical Support Center: 1-Boc-4-methylpiperidine-4-carboxylic Acid Subject: Stability, Storage, and Troubleshooting Guide for Product #189321-63-9 From: Dr. Alex V., Senior Application Scientist To: R&D Team / Process...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Boc-4-methylpiperidine-4-carboxylic Acid

Subject: Stability, Storage, and Troubleshooting Guide for Product #189321-63-9 From: Dr. Alex V., Senior Application Scientist To: R&D Team / Process Chemistry Unit

Executive Summary

1-Boc-4-methylpiperidine-4-carboxylic acid is a specialized scaffold used primarily to introduce a conformationally restricted, sterically demanding piperidine ring into peptide chains or small molecule drugs.[1][2] Its quaternary center at position C4 provides unique metabolic stability but introduces specific challenges regarding steric hindrance during coupling and potential thermal instability of the carbamate (Boc) group.[1][2]

This guide synthesizes internal stability data with field protocols to ensure the integrity of this building block in your workflow.

Module 1: Physical Specifications & Storage Protocols

Status: Critical Control Point Improper storage is the #1 cause of "failed" reactions due to hydrolysis or caking.[1][2]

Technical Specifications
PropertySpecificationNotes
CAS Number 189321-63-9
Molecular Weight 243.30 g/mol
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation or Boc-decomposition.[1][2]
Melting Point 149–153 °CWarning: Proximity to decomposition temp (~152°C).[1][2]
Solubility DCM, MeOH, THF, DMSOPoor solubility in water/hexanes.[2]
Storage & Handling FAQ

Q: Can I store this compound at room temperature? A: For short-term use (<1 month), room temperature (20–25°C) is acceptable if kept desiccated.[1][2] For long-term storage (>6 months), we strictly recommend 2–8°C or -20°C .[1][2]

  • Reasoning: While the piperidine ring is stable, the Boc group is susceptible to slow acid-catalyzed hydrolysis if exposed to atmospheric moisture and trace acidic fumes in the lab air.[2]

Q: The powder has formed hard clumps.[1][2] Is it still usable? A: Clumping indicates hygroscopicity and moisture absorption.[1][2]

  • Action: Run a proton NMR (

    
    H-NMR) in DMSO-
    
    
    
    .
  • Check: Look for a broad peak around 12.0–12.5 ppm (COOH) and sharp singlets at 1.40 ppm (Boc).[1][2] If the Boc integral is <9H relative to the methyl group (3H), significant hydrolysis has occurred.[1][2] Recrystallization is difficult; repurification via acid-base extraction is recommended.[1][2]

Module 2: Stability Profile & Degradation Pathways

Status: High Alert Understanding the limits of the tert-butoxycarbonyl (Boc) group and the quaternary center is vital.[1][2]

Thermal Instability (The "150°C Cliff")

Data indicates a decomposition onset at approximately 152°C .[1][2]

  • Mechanism: Thermal elimination of isobutylene to generate the free amine and CO

    
    .[1][2]
    
  • Impact: Do not use this compound in high-temperature melt reactions or microwave protocols exceeding 120°C without strict monitoring.[1][2]

Acid Sensitivity
  • Threshold: The Boc group is acid-labile.[1][2][3] Exposure to pH < 4 for extended periods will initiate deprotection.[1][2]

  • Incompatibility: Avoid using acidic drying agents (e.g., unneutralized silica gel) or chlorinated solvents stabilized with HCl (ensure DCM is distilled or basic-alumina filtered).[1][2]

Steric Hindrance (The C4 Quaternary Center)
  • Stability Implication: The methyl group at C4 shields the carboxylic acid.[1][2] While this increases metabolic stability of the final drug, it makes the carboxylic acid less reactive to hydrolysis/degradation but significantly harder to activate for coupling.[1][2]

Visualizing Degradation Pathways

StabilityPathways Compound 1-Boc-4-methylpiperidine- 4-carboxylic acid Acid Acidic Conditions (TFA/HCl) Compound->Acid Exposed to Thermal Thermal Stress (>150°C) Compound->Thermal Heated Base Basic Conditions (NaOH/TEA) Compound->Base Exposed to Product_Acid Deprotected Amine (Isobutylene + CO2 loss) Acid->Product_Acid Rapid Deprotection Product_Thermal Thermal Degradation (Complex Mixture) Thermal->Product_Thermal Irreversible Decomp Product_Base Stable Carboxylate Salt Base->Product_Base Reversible Salt Formation

Caption: Stability logic flow. Note that basic conditions stabilize the compound (forming salts), while acidic and high-thermal conditions trigger irreversible degradation.[1][2]

Module 3: Troubleshooting Synthesis (The "Why is it failing?" Guide)

Scenario A: "I'm getting very low yields in my amide coupling reaction."

  • Diagnosis: Steric hindrance at the C4 position.[1][2] The adjacent methyl group blocks the approach of the amine nucleophile.[1][2]

  • Standard Fix: EDC/NHS coupling is often too weak for this substrate.[1][2]

  • Advanced Protocol:

    • Switch Reagents: Use HATU or PyBOP with HOAt (1-hydroxy-7-azabenzotriazole) as an additive.[1][2]

    • Solvent System: Use DMF or NMP to maximize solubility and reaction rate.[1][2]

    • Activation Time: Allow the acid to activate with the coupling agent for 15–30 minutes before adding the amine.

    • Temperature: Gently heat to 40–50°C if the amine is also sterically hindered. (Do not exceed 60°C to protect the Boc group).[1][2]

Scenario B: "The Boc group fell off during workup."

  • Diagnosis: Your aqueous workup was too acidic.[1][2]

  • Cause: Washing with 1M HCl or citric acid can locally drop the pH enough to cleave the Boc group, especially if the extraction takes a long time.[1][2]

  • Correction:

    • Use 0.5M KHSO

      
        or 10% Citric Acid  for acidification, but perform the wash quickly (cold, <5 mins).[1][2]
      
    • Immediately neutralize the organic layer with Saturated NaHCO

      
      .[1][2]
      
    • Alternatively, avoid acid wash entirely and purify via Normal Phase chromatography (DCM/MeOH gradient).[1][2]

Scenario C: "My product is turning yellow on the shelf."

  • Diagnosis: Slow oxidation or trace acid contamination.[1][2]

  • Correction:

    • Dissolve in EtOAc.[1][2]

    • Wash with 5% NaHCO

      
       to remove trace acids.[1][2]
      
    • Dry over Na

      
      SO
      
      
      
      , concentrate, and store under Nitrogen/Argon.

Module 4: Analytical Verification

Use these markers to validate the integrity of your batch before starting a synthesis.

1. Proton NMR (


H-NMR) in DMSO-

  • 
     12.3 ppm (s, 1H):  Carboxylic acid proton.[1][2] Disappearance indicates salt formation or esterification.[1][2]
    
  • 
     3.6 - 3.0 ppm (m, 4H):  Piperidine ring protons (adjacent to N).[1][2]
    
  • 
     1.39 ppm (s, 9H):  Boc group.[1][2] Integration must be 9.0 relative to methyl.[1][2]
    
  • 
     1.15 ppm (s, 3H):  C4-Methyl group.[1][2] This singlet is diagnostic; if it splits or shifts, the quaternary center is compromised.[2]
    

2. Mass Spectrometry (LC-MS)

  • Expected Mass: 243.3 Da (M).[1][2]

  • Observed Ions:

    • [M+H]

      
       = 244.2 (Weak, often loses Boc in source).[1][2]
      
    • [M+Na]

      
       = 266.2 (Stronger).[1][2]
      
    • [M - Boc + 2H]

      
       = 144.1 (Common fragment due to in-source fragmentation; does not necessarily indicate sample degradation).[1][2]
      

References

  • PubChem. 1-Boc-4-methylpiperidine-4-carboxylic acid Compound Summary. Retrieved from [Link][1][2]

  • Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids.[1][2] (Thermal stability context). Retrieved from [Link]

Sources

Optimization

Technical Support Guide: Catalyst &amp; Reagent Selection for 1-Boc-4-methylpiperidine-4-carboxylic Acid

[1][2] Executive Summary 1-Boc-4-methylpiperidine-4-carboxylic acid (CAS: 189321-63-9) presents a unique synthetic challenge due to the quaternary center at the 4-position .[1][2] The steric bulk of the axial/equatorial...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

1-Boc-4-methylpiperidine-4-carboxylic acid (CAS: 189321-63-9) presents a unique synthetic challenge due to the quaternary center at the 4-position .[1][2] The steric bulk of the axial/equatorial methyl group significantly retards nucleophilic attack on the carbonyl carbon, rendering standard coupling protocols (e.g., EDC/NHS) inefficient. This guide provides evidence-based recommendations for catalyst and reagent selection, focusing on overcoming steric hindrance in amide coupling, esterification, and advanced decarboxylative cross-coupling workflows.[2]

Part 1: Troubleshooting & FAQs
Module A: Amide Coupling (Peptide Bond Formation)

Q1: I am using EDC/NHS for amide coupling, but conversion is stalled at <30%. What is the issue? Diagnosis: Steric Hindrance. The quaternary


-carbon creates a "neopentyl-like" environment.[1][2] The standard O-acylisourea intermediate formed by EDC is not sufficiently activated to overcome the kinetic barrier imposed by the adjacent methyl group, leading to slow reaction rates and competing 

-acylurea rearrangement.[2] Solution: Switch to HATU or T3P (Propylphosphonic anhydride).[2]
  • HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester) which accelerates reactivity through the neighboring group effect of the pyridine nitrogen.[1][2]

  • T3P is particularly effective for sterically hindered substrates due to its high activation potential and low epimerization risk (though this substrate is achiral at C4, T3P remains superior for kinetics).

Q2: My amine partner is also hindered (e.g., tert-butyl amine or an aniline). HATU yields are still moderate. What is the next step? Recommendation: Utilize PyAOP or Acid Fluorides with Microwave Irradiation.

  • PyAOP (Phosphonium salt analog of HATU) avoids the formation of guanidinium by-products which can terminate the chain in slow reactions.[2]

  • Acid Fluorides : Convert the acid to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2][3] The small atomic radius of fluorine minimizes steric clash compared to bulky OBt/OAt esters.

  • Catalyst Additive: Ensure HOAt is present if using carbodiimides, though phosphonium reagents are preferred here.[2]

Q3: Can I use microwave irradiation? Answer: Yes, highly recommended.[2] For quaternary amino acids (like Aib or this scaffold), microwave heating (60–80 °C) significantly improves kinetic throughput, often driving reactions to completion in 20 minutes that would take 24 hours at room temperature.[2]

Module B: Esterification

Q4: Standard Steglich esterification (DCC/DMAP) is producing inseparable urea byproducts. How do I synthesize the methyl ester cleanly? Diagnosis: The insolubility of DCU combined with the slow reaction rate makes purification difficult. Solution: Avoid activation of the carbonyl. Use Nucleophilic Substitution (S_N2) . React the carboxylate (formed via


 or 

) directly with Iodomethane (MeI) in DMF.[2] This bypasses the steric activation barrier entirely.

Q5: I need to couple a complex secondary alcohol. What catalyst should I use? Recommendation: Yamaguchi Esterification or Shiina Esterification .

  • Catalyst: DMAP (4-Dimethylaminopyridine) is essential here (0.5–1.0 equiv).[1][2]

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent).[2] The mixed anhydride formed is less sensitive to steric bulk than standard active esters.

Module C: Advanced Decarboxylative Coupling

Q6: Can this scaffold be used for radical cross-coupling (e.g., to replace the COOH with an Aryl group)? Answer: Yes. The tertiary radical formed at the 4-position is stable, making this an ideal substrate for Decarboxylative Cross-Coupling .

  • Method: Convert the acid to a Redox-Active Ester (RAE) using

    
    -hydroxyphthalimide (NHPI).[1][2]
    
  • Catalyst System: Nickel/Photoredox dual catalysis (e.g., NiCl2[2]·glyme + Ir(ppy)3).[2]

  • Mechanism: Single-Electron Transfer (SET) reduces the RAE, releasing

    
     and generating the tertiary radical, which is then intercepted by the Nickel catalytic cycle.
    
Part 2: Decision Framework & Visuals
Figure 1: Reagent Selection Decision Tree

ReagentSelection Start Target Transformation Amide Amide Coupling Start->Amide Ester Esterification Start->Ester CCBond C-C Bond Formation (Decarboxylative) Start->CCBond AmideSimple Primary/Unencumbered Amine Amide->AmideSimple AmideHindered Hindered/Secondary Amine Amide->AmideHindered EsterMe Methyl/Ethyl Ester Ester->EsterMe EsterComplex Complex/Secondary Alcohol Ester->EsterComplex RecRAE Rec: Redox Active Ester (NHPI + DIC) -> Ni/Ir Cat. CCBond->RecRAE RecHATU Rec: HATU + DIPEA (Standard High Efficiency) AmideSimple->RecHATU RecPyAOP Rec: PyAOP or TFFH + Microwave (60°C) AmideHindered->RecPyAOP RecAlkylation Rec: Alkyl Halide + K2CO3 (Avoid Activation) EsterMe->RecAlkylation RecYamaguchi Rec: Yamaguchi Conditions (TCBC + DMAP) EsterComplex->RecYamaguchi

Caption: Decision matrix for selecting coupling reagents based on nucleophile sterics and desired linkage. Color codes indicate reaction class (Blue: Amide, Green: Ester, Red: C-C Bond).[2]

Part 3: Comparative Data & Protocols
Table 1: Coupling Reagent Efficiency for Alpha-Quaternary Acids
ReagentActivation SpeciesReactivity (Hindered)Epimerization RiskRecommended Use Case
HATU At-Ester (7-Azabenzotriazole)HighLowGeneral purpose "Gold Standard" for difficult couplings.[1][2]
T3P Propylphosphonic AnhydrideVery HighVery LowLarge scale; highly hindered amines; easy workup (water soluble).[2]
PyAOP Phosphonium / HOAtHighLowWhen HATU fails; avoids guanidinium side-reactions.[1][2]
EDC/HOAt At-EsterModerateLowOnly for unhindered amines; generally insufficient for this scaffold.[1][2]
TFFH Acid FluorideHighN/AExtremely hindered amines (e.g., N-methyl anilines).[1][2]
Experimental Protocol 1: High-Efficiency Amide Coupling (HATU Method)

Optimized for 1-Boc-4-methylpiperidine-4-carboxylic acid[1][2]

  • Preparation : Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 equiv, 1.0 mmol, 243 mg) in anhydrous DMF (5 mL, 0.2 M).

  • Base Addition : Add DIPEA (Diisopropylethylamine) (3.0 equiv, 3.0 mmol, 522 µL). Stir for 2 minutes.

  • Activation : Add HATU (1.1 equiv, 1.1 mmol, 418 mg) in one portion. The solution should turn yellow/orange. Stir for 5–10 minutes to ensure formation of the activated ester.

    • Note: Pre-activation is critical for hindered acids to ensure the active species is ready before amine addition.

  • Coupling : Add the Amine partner (1.1–1.2 equiv).

  • Reaction : Stir at Room Temperature for 2–4 hours.

    • QC Check: If LCMS shows incomplete conversion after 4 hours, heat to 50 °C or use microwave irradiation (see FAQ Q3).

  • Workup : Dilute with EtOAc, wash with 1N HCl (to remove excess DIPEA/Amine), sat.

    
     (to remove byproducts), and brine.[2] Dry over 
    
    
    
    .[4]
Experimental Protocol 2: Redox-Active Ester Formation (For Decarboxylative Coupling)

Precursor synthesis for Ni-catalyzed cross-coupling

  • Dissolution : Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 equiv) and

    
    -Hydroxyphthalimide (NHPI)  (1.0 equiv) in anhydrous DCM (0.2 M).
    
  • Coupling : Add DIC (Diisopropylcarbodiimide) (1.1 equiv) dropwise at 0 °C.

  • Catalysis : Add DMAP (10 mol%).

  • Reaction : Warm to Room Temperature and stir for 4–12 hours. A white precipitate (DIU) will form.

  • Purification : Filter off the urea precipitate. Concentrate the filtrate and purify via silica gel flash chromatography to obtain the phthalimide ester.

References
  • El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[2] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][6] Organic Process Research & Development, 20(2), 140–177.[2] [Link]

  • Cornella, J., & Baran, P. S. (2016).[2] Practical Aspects of the Use of Redox-Active Esters in Cross-Coupling. Organic Syntheses, 93, 313-331.[2] (Demonstrating decarboxylative coupling logic). [Link]

  • Carpino, L. A., et al. (1995).[2] The 7-azabenzotriazole-1-yl-oxy-tris (pyrrolidino) phosphonium hexafluorophosphate (PyAOP)/7-azabenzotriazole-1-ol (HOAt) system for the efficient synthesis of difficult peptides.[1][2] Journal of the Chemical Society, Chemical Communications, (14), 1453-1454.[2] [Link]

Sources

Troubleshooting

moisture sensitivity of 1-Boc-4-methylpiperidine-4-carboxylic acid reactions

[1] Subject: Troubleshooting Moisture Sensitivity & Steric Hindrance in Coupling Reactions Molecule: 1-Boc-4-methylpiperidine-4-carboxylic acid (CAS: 189321-63-9) Support Tier: Level 3 (Senior Application Scientist)[1] E...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Troubleshooting Moisture Sensitivity & Steric Hindrance in Coupling Reactions Molecule: 1-Boc-4-methylpiperidine-4-carboxylic acid (CAS: 189321-63-9) Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The "Steric-Moisture" Paradox

The Core Challenge: While 1-Boc-4-methylpiperidine-4-carboxylic acid is a stable solid under ambient conditions, it exhibits extreme kinetic moisture sensitivity during activation .[1]

The Mechanism: The 4-position contains a quaternary carbon center (gem-disubstitution with a methyl group and a carboxyl group).[1] This creates significant steric bulk. During amide coupling, the formation of the active ester (e.g., O-acylisourea or OBt ester) proceeds normally, but the subsequent nucleophilic attack by the amine is kinetically retarded by the 4-methyl group.

Because the productive reaction (Amine Attack) is slow, the non-productive background reaction (Hydrolysis by trace water) becomes competitively dominant. Even 0.1% water content in your solvent can destroy the active intermediate before the amine can couple, leading to recovered starting material or urea byproducts.

Visualizing the Failure Mode

The following diagram illustrates the "Race Condition" occurring in your reaction flask. You must tilt the odds in favor of the "Productive Pathway" by eliminating the "Destructive Pathway" (Water).

ReactionKinetics Start 1-Boc-4-Me-Piperidine-4-COOH (Starting Material) Activation Activation Step (Fast) Start->Activation + HATU/EDC Intermediate Active Ester (Sterically Crowded) Activation->Intermediate Hydrolysis Hydrolysis (Regenerates Acid) Intermediate->Hydrolysis FAST (Low Steric Barrier) Product Desired Amide (Slow Formation) Intermediate->Product SLOW (High Steric Barrier) Water Trace Moisture (Small Nucleophile) Water->Hydrolysis Amine Target Amine (Bulky Nucleophile) Amine->Product

Figure 1: The Kinetic Competition. Due to the 4-methyl steric blockade, small water molecules can access the active ester faster than the target amine, necessitating strict anhydrous conditions.

Troubleshooting Guide (Q&A)

Scenario A: "I see the active ester form by LCMS, but it reverts to the starting acid instead of forming the product."

Diagnosis: Hydrolytic Collapse. Your coupling reagent successfully activated the carboxyl group, but the amine could not penetrate the steric shield of the 4-methyl group fast enough. Trace water in the solvent (DMF/DCM) intercepted the active ester.

Corrective Action:

  • Switch Reagents: Move from carbodiimides (EDC/DCC) to uronium/phosphonium salts (HATU or PyBOP). HATU is preferred because the At-based active ester is more reactive than Bt-esters.[1]

  • Solvent Drying: Do not rely on "SureSeal" bottles that have been opened previously. Use freshly distilled DMF or treat with 4Å molecular sieves for 24 hours.

  • The "Double-Push" Protocol: Add the coupling reagent and the base to the acid first, stir for 5 minutes, then add the amine. This ensures high concentration of the active species.

Scenario B: "I am getting low yields and a precipitate that isn't my product."

Diagnosis: N-Acylurea Formation (The "Slow Reaction" Trap). If using EDC/DCC, the slow amine attack allows the O-acylisourea intermediate to rearrange into an N-acylurea (a stable, unreactive byproduct).[1] This is a classic symptom of steric hindrance.

Corrective Action:

  • Immediate Fix: Abandon carbodiimides (EDC).

  • Alternative: Use T3P (Propylphosphonic anhydride) in ethyl acetate/pyridine.[1] T3P is excellent for sterically hindered couplings and produces water-soluble byproducts, simplifying purification.[1]

Scenario C: "My Boc group is falling off during the coupling."

Diagnosis: Thermal/Acidic Deprotection. While Boc is stable to base, if you are heating the reaction to overcome steric hindrance (e.g., >60°C) in the presence of moisture, you generate hydrolysis conditions. If you use an acid chloride method (SOCl₂), you generate HCl which removes Boc instantly.[1]

Corrective Action:

  • Temperature Limit: Do not exceed 50°C.

  • Base Buffer: Ensure you have at least 3.0 equivalents of DIPEA or NMM to neutralize any transient acidity.

  • Method Change: If activation is too slow at 50°C, do not increase heat. Switch to a Mixed Anhydride method (Isobutyl chloroformate) at -15°C, then allow to warm slowly.

Experimental Protocols

Protocol 1: Azeotropic Drying (Mandatory Pre-step)

Because the 4-methyl group makes the reaction slow, you cannot tolerate any water.[1]

  • Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid in Toluene (10 mL per gram).

  • Rotary evaporate to dryness at 45°C.

  • Repeat this process 3 times .

  • Why? This forms a binary azeotrope with water, physically dragging trace moisture out of the solid lattice.

  • Store the resulting foam/solid under Argon/Nitrogen immediately.

Protocol 2: High-Efficiency Anhydrous Coupling (HATU Method)

Optimized for sterically hindered quaternary centers.[1]

Reagents:

  • Substrate: 1.0 eq (Azeotropically dried)

  • Amine: 1.2 eq[1]

  • HATU: 1.2 eq (Freshly opened)

  • HOAt: 0.5 eq (Additive to boost rate)

  • DIPEA: 3.0 eq[1][2]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - keep it dilute to prevent aggregation, but not so dilute that kinetics suffer).[1]

Step-by-Step:

  • Purge: Flame-dry glassware and cool under a stream of Argon.

  • Dissolve: Add the carboxylic acid and HATU/HOAt to the flask. Add anhydrous DMF via syringe.

  • Activate: Add 1.0 eq of DIPEA. Stir for 2-5 minutes (Solution usually turns yellow). Do not wait longer, or the active ester may racemize or hydrolyze.

  • Couple: Add the Amine and the remaining 2.0 eq of DIPEA simultaneously.

  • Monitor: Stir at Room Temperature for 16 hours. If conversion is <50% by LCMS, heat to 40°C (Max).[1]

Comparative Data: Coupling Reagent Performance

The following table summarizes expected performance for this specific hindered substrate based on standard kinetic profiles of quaternary amino acids.

Coupling ReagentReaction RateMoisture ToleranceRisk of ByproductsRecommendation
EDC / HOBt SlowLowHigh (N-acylurea)Avoid
HBTU / DIPEA MediumLowMediumAcceptable
HATU / HOAt Fast MediumLowPreferred
T3P (50% in EtOAc) MediumHigh Very LowExcellent Alternative
Acid Chloride (SOCl₂) Very FastN/ACritical (Boc loss)Do Not Use

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Start: Low Yield / Impurity CheckLCMS Analyze LCMS of Crude Start->CheckLCMS SM_Remains Result: SM Remains (No Active Ester) CheckLCMS->SM_Remains Mass = SM Hydrolysis Result: SM Remains (Active Ester Transient) CheckLCMS->Hydrolysis Mass = SM (Active ester seen earlier) Urea Result: Urea Byproduct (+43 mass shift etc.) CheckLCMS->Urea Mass = Urea NoBoc Result: Des-Boc Product (Mass -100) CheckLCMS->NoBoc Mass = M-100 Sol_Activation Action: Increase Activation Power Switch to HATU or PyBOP SM_Remains->Sol_Activation Sol_Dry Action: STRICT Drying Use Protocol 1 (Azeotrope) Check Solvent Water % Hydrolysis->Sol_Dry Sol_Reagent Action: Switch Reagent Use T3P or HATU Avoid EDC Urea->Sol_Reagent Sol_Cond Action: Milder Conditions Lower Temp (<40°C) Add Base (DIPEA) NoBoc->Sol_Cond

Figure 2: Diagnostic workflow for resolving coupling failures associated with 1-Boc-4-methylpiperidine-4-carboxylic acid.

References

  • PubChem. (n.d.).[3] 1-Boc-4-methylpiperidine-4-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link][1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (General reference for Boc stability and lability mechanisms). [Link]

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. (Reference for T3P and HATU performance in hindered systems). [Link][1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Mechanisms of N-acylurea formation and hydrolysis). [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing synthesis routes for 1-Boc-4-methylpiperidine-4-carboxylic acid

This guide provides an in-depth technical comparison of synthesis routes for 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid (CAS: 189321-66-2). It is designed for medicinal chemists and process development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid (CAS: 189321-66-2). It is designed for medicinal chemists and process development scientists requiring high-purity scaffolds for drug discovery.[1]

[2]

Executive Summary

The target molecule is a sterically hindered, quaternary amino acid scaffold widely used in peptidomimetics and opioid receptor ligands (e.g., fentanyl analogs). The introduction of the


-methyl group at the C4 position locks the piperidine ring conformation, enhancing metabolic stability and receptor selectivity.

This guide compares the two dominant synthesis strategies:

  • Route A (Enolate Alkylation): The "Medicinal Chemistry" standard. High step-economy, maintains Boc-integrity, but requires cryogenic conditions.

  • Route B (Nitrile Alkylation & Hydrolysis): The "Process Scale" alternative. Avoids cryogenics, uses cheaper bases, but necessitates harsh hydrolysis and re-protection steps.

Quick Comparison Matrix
FeatureRoute A: Enolate AlkylationRoute B: Nitrile Alkylation
Primary Precursor Ethyl 1-Boc-piperidine-4-carboxylate1-Benzyl-4-cyanopiperidine
Key Reagents LiHMDS or LDA, Methyl Iodide (MeI)NaH or KOtBu, MeI, H₂SO₄
Temperature Cryogenic (-78 °C)0 °C to Reflux
Step Count 2 (Alkylation

Hydrolysis)
4 (Alkylation

Hydrolysis

Deprotection

Reprotection)
Overall Yield 75 - 85%50 - 60%
Scalability Low (Cryogenic limitations)High (Exothermic management)

Route Analysis & Protocols

Route A: -Methylation of N-Boc-Isonipecotate Esters

This route is preferred for laboratory-scale synthesis (<100g) due to its directness. It relies on the generation of a thermodynamic enolate at the C4 position.

Mechanistic Insight

The bulky tert-butyl carbamate (Boc) group and the ethyl ester create significant steric bulk. A non-nucleophilic, sterically hindered base like LiHMDS (Lithium bis(trimethylsilyl)amide) or LDA is required to deprotonate the


-carbon without attacking the ester carbonyl. The subsequent 

attack on methyl iodide is stereoelectronically favored from the equatorial position, though the product is achiral.
Experimental Protocol
  • Enolate Formation:

    • Charge a flame-dried flask with Ethyl 1-Boc-piperidine-4-carboxylate (1.0 eq) in anhydrous THF under Ar/N₂.

    • Cool to -78 °C .

    • Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 30 min. Critical: Maintain internal temp < -70 °C to prevent Claisen condensation side-products.

    • Stir for 45–60 min at -78 °C to ensure complete deprotonation.

  • Alkylation:

    • Add Methyl Iodide (MeI) (1.5 eq) dropwise.

    • Allow the mixture to warm slowly to 0 °C over 2–3 hours.

    • Quench with saturated NH₄Cl solution.[2] Extract with EtOAc.[2][3]

  • Hydrolysis:

    • Dissolve the crude methylated ester in THF:MeOH:H₂O (2:2:1).

    • Add LiOH·H₂O (4.0 eq) and reflux (65 °C) for 12–18 hours. Note: Steric hindrance from the methyl group significantly slows hydrolysis compared to the non-methylated parent.

    • Acidify to pH 3 with 1M HCl and extract.

Yield: ~85% (Alkylation), ~95% (Hydrolysis).

Route B: Nitrile Alkylation & Hydrolysis

This route is often employed when starting from cheaper N-benzyl precursors or when cryogenic facilities are unavailable. It leverages the higher acidity of


-nitrile protons (

~25) compared to esters (

~30), allowing the use of simpler bases.
Mechanistic Insight

The nitrile anion is less basic and less prone to self-condensation than the ester enolate. However, the resulting quaternary nitrile is extremely resistant to hydrolysis. Basic hydrolysis (NaOH/H₂O₂) often stops at the amide. Complete conversion to the acid requires harsh acidic hydrolysis (conc. H₂SO₄, >100 °C), which inevitably cleaves the N-Boc group, necessitating a re-protection step.

Experimental Protocol
  • Alkylation:

    • Dissolve 1-Benzyl-4-cyanopiperidine (1.0 eq) in DMF or DMSO.

    • Cool to 0 °C. Add NaH (60% dispersion, 1.2 eq) portion-wise.

    • Stir until H₂ evolution ceases (formation of carbanion).

    • Add MeI (1.1 eq). Exotherm expected. Stir at RT for 2 hours.

  • Hydrolysis & Deprotection (Concerted):

    • Suspend the nitrile in 60% H₂SO₄ .

    • Heat to reflux (140 °C) for 24–48 hours.

    • Result: This converts the nitrile to the carboxylic acid and cleaves the N-benzyl group (if using hydrogenation conditions) or just the N-Boc (if starting with Boc). Assuming N-Benzyl, hydrogenation (Pd/C, H₂) is needed post-hydrolysis to remove the benzyl group.

  • Boc-Protection:

    • Dissolve the free amino acid (4-methylpiperidine-4-carboxylic acid) in Dioxane:H₂O (1:1).

    • Add NaHCO₃ (2.5 eq) and Boc₂O (1.1 eq).

    • Stir at RT overnight.

Yield: ~90% (Alkylation), ~60% (Hydrolysis/Deprotection/Reprotection).

Visualization of Pathways

SynthesisRoutes cluster_legend Route Comparison StartA Ethyl 1-Boc-piperidine- 4-carboxylate Enolate Enolate Intermediate (-78°C) StartA->Enolate LiHMDS, THF -78°C MethylEster 1-Boc-4-methyl- piperidine-4-ester Enolate->MethylEster MeI SN2 Alkylation Product 1-Boc-4-methylpiperidine- 4-carboxylic acid MethylEster->Product LiOH, MeOH/H2O Reflux (Hydrolysis) StartB 1-Benzyl-4- cyanopiperidine MethylNitrile 1-Benzyl-4-methyl- 4-cyanopiperidine StartB->MethylNitrile NaH, MeI DMF, 0°C AcidSalt 4-Methylpiperidine- 4-carboxylic acid (Salt) MethylNitrile->AcidSalt H2SO4, 140°C (Hydrolysis + Deprotection) AcidSalt->Product 1. H2, Pd/C (De-benzyl) 2. Boc2O, NaHCO3 RouteA_Label Route A: Enolate (Recommended) RouteB_Label Route B: Nitrile (Scale-up)

Figure 1: Comparative synthesis pathways. Route A (Blue) offers a direct path preserving the Boc group. Route B (Red) involves robust alkylation but destructive hydrolysis requiring re-protection.

Troubleshooting & Optimization

Critical Control Points (Route A)
  • Temperature Control: If the temperature rises above -70 °C during LiHMDS addition, the ester will self-condense (Claisen), forming a

    
    -keto ester impurity which is difficult to separate.
    
  • Water Content: The system must be strictly anhydrous. Even trace moisture will quench the enolate, returning the starting material (unmethylated ester).

  • Hydrolysis Rate: The quaternary center makes the ester sterically crowded. Standard hydrolysis (RT, 1h) will fail. Heat (65°C) and excess base (4 eq) are mandatory.

Analytical Validation[6]
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the methine proton (C4-H) at

    
     ~2.4 ppm and the appearance of the singlet methyl group at 
    
    
    
    ~1.15 ppm.
  • ¹³C NMR: Confirmation of the quaternary carbon signal at ~40-45 ppm.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23282848, 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. Retrieved from [Link][4]

  • Organic Syntheses. (2004). Preparation of 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)piperidine-4-carboxylic acid. (Analogous hydrolysis conditions). Retrieved from [Link]

Sources

Comparative

A Comparative Cost and Efficiency Analysis of Synthetic Routes to 1-Boc-4-methylpiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the strategic synthesis of tailored molecular building blocks is paramount. Among these, 1-Boc-4-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic synthesis of tailored molecular building blocks is paramount. Among these, 1-Boc-4-methylpiperidine-4-carboxylic acid stands as a valuable scaffold, its substituted piperidine core featuring prominently in a variety of pharmacologically active agents. The presence of both a quaternary stereocenter and the versatile tert-butyloxycarbonyl (Boc) protecting group makes it a highly sought-after intermediate for the construction of complex molecules with precise three-dimensional architectures. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, focusing on a critical analysis of their cost-effectiveness, scalability, and overall efficiency. The insights presented herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents, aiming to empower researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of 1-Boc-4-methylpiperidine-4-carboxylic acid in Medicinal Chemistry

The 4-methylpiperidine-4-carboxylic acid moiety is a key structural motif in a range of therapeutic candidates. The methyl group at the C4 position introduces a chiral center, which can be crucial for optimizing drug-target interactions. The carboxylic acid provides a handle for further chemical modifications, such as amide bond formation in peptide synthesis or the construction of more complex heterocyclic systems. The Boc protecting group on the piperidine nitrogen is instrumental in multi-step syntheses, offering robust protection under a wide range of reaction conditions while allowing for mild and selective deprotection, typically under acidic conditions. This orthogonality is essential for the efficient assembly of complex target molecules.

Given its utility, the development of cost-effective and scalable synthetic routes to 1-Boc-4-methylpiperidine-4-carboxylic acid is of significant interest to the pharmaceutical industry. This guide will dissect two primary synthetic strategies:

  • Route 1: Direct Boc Protection of 4-Methylpiperidine-4-carboxylic acid. This is the most straightforward and convergent approach.

  • Route 2: α-Methylation of 1-Boc-piperidine-4-carboxylic acid. A less direct but potentially viable alternative.

A thorough analysis of the starting materials, reagents, reaction conditions, yields, and purification requirements for each route will be presented to provide a holistic understanding of their respective advantages and disadvantages.

Method 1: Direct Boc Protection of 4-Methylpiperidine-4-carboxylic acid

This approach is predicated on the availability of the starting material, 4-methylpiperidine-4-carboxylic acid. The synthesis then involves a single, high-yielding step of protecting the secondary amine with di-tert-butyl dicarbonate (Boc₂O).

Workflow Diagram

Method_1_Workflow start 4-Methylpiperidine-4-carboxylic acid reaction Boc Protection start->reaction reagent Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., NaOH, Et₃N) Solvent (e.g., Dioxane/Water, DCM) reagent->reaction product 1-Boc-4-methylpiperidine-4-carboxylic acid reaction->product

Caption: Workflow for the direct Boc protection of 4-methylpiperidine-4-carboxylic acid.

Experimental Protocol

A representative procedure for the Boc protection of a piperidine carboxylic acid is as follows, adapted from analogous syntheses.[1][2]

  • Dissolution: Dissolve 4-methylpiperidine-4-carboxylic acid (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of dioxane and water or dichloromethane (DCM).

  • Basification: Add a base, such as sodium hydroxide (1.1 eq) or triethylamine (1.5 eq), to the solution and stir until all solids are dissolved. The choice of base and solvent can influence reaction time and workup. The use of an inorganic base like NaOH in an aqueous/organic biphasic system often facilitates a straightforward workup.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise or as a solution in the reaction solvent. The reaction is typically exothermic and may require cooling to maintain a temperature of 20-25°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Isolation:

    • If using an organic solvent like DCM, wash the reaction mixture with a weak acidic solution (e.g., 1M HCl) to remove excess base, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • If using an aqueous/organic mixture, acidify the reaction mixture to a pH of 2-3 with a suitable acid (e.g., citric acid or dilute HCl). This protonates the carboxylic acid and allows for its extraction into an organic solvent such as ethyl acetate.

  • Purification: The crude product is often of high purity and may be used directly in the next step. If further purification is required, it can be achieved by recrystallization or column chromatography on silica gel.

Cost-Analysis: Method 1

The cost-effectiveness of this route is heavily dependent on the price of the starting material, 4-methylpiperidine-4-carboxylic acid.

Reagent/MaterialTypical PurityEstimated Cost (per gram)Molar Mass ( g/mol )Moles per gram of ProductCost per gram of Product
4-Methylpiperidine-4-carboxylic acid>95%~$15 - $30143.180.0041$0.06 - $0.12
Di-tert-butyl dicarbonate (Boc₂O)>98%~$0.5 - $2218.250.0045$0.002 - $0.009
Sodium Hydroxide>97%~$0.140.000.0045<$0.001
Solvents (Dioxane/Water or DCM)Reagent GradeVariable--~$0.01 - $0.05
Total Estimated Cost per gram ~$0.07 - $0.18

Note: Costs are estimates based on bulk pricing and may vary significantly based on supplier, purity, and scale.

Yield: This reaction typically proceeds with high yields, often in the range of 90-98%.

Advantages of Method 1:

  • High Convergence: A single-step synthesis from a readily available (though moderately expensive) starting material.

  • High Yields: The Boc protection of amines is generally a very efficient and high-yielding reaction.

  • Simple Procedure: The reaction conditions are mild, and the workup and purification are typically straightforward.

  • Scalability: The procedure is easily scalable for the production of large quantities of the target compound.

Disadvantages of Method 1:

  • Cost of Starting Material: The primary drawback is the cost of 4-methylpiperidine-4-carboxylic acid, which can be a significant cost driver, especially at a large scale.

Method 2: α-Methylation of 1-Boc-piperidine-4-carboxylic acid

This method involves the deprotonation of the α-carbon to the carboxylic acid of the readily available 1-Boc-piperidine-4-carboxylic acid, followed by quenching with an electrophilic methyl source, such as methyl iodide.

Workflow Diagram

Method_2_Workflow start 1-Boc-piperidine-4-carboxylic acid reagent1 Strong Base (e.g., LDA) Solvent (e.g., THF) start->reagent1 intermediate Enolate Intermediate reagent1->intermediate reagent2 Methyl Iodide (CH₃I) intermediate->reagent2 reaction α-Methylation reagent2->reaction product 1-Boc-4-methylpiperidine-4-carboxylic acid reaction->product

Caption: Workflow for the α-methylation of 1-Boc-piperidine-4-carboxylic acid.

Experimental Protocol

A plausible experimental procedure, based on standard α-alkylation of carboxylic acids, is outlined below.

  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (2.1 eq, typically as a solution in hexanes) dropwise. Stir the mixture at this temperature for 30 minutes to generate lithium diisopropylamide (LDA).

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Methylation: Add methyl iodide (1.5 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer to a pH of 2-3 with 1M HCl.

  • Extraction and Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely contain unreacted starting material and potentially di-methylated byproducts. Purification by column chromatography on silica gel is typically required to isolate the desired product.

Cost-Analysis: Method 2
Reagent/MaterialTypical PurityEstimated Cost (per gram)Molar Mass ( g/mol )Moles per gram of ProductCost per gram of Product
1-Boc-piperidine-4-carboxylic acid>98%~$5 - $15229.270.0041$0.02 - $0.06
Diisopropylamine>99%~$0.2 - $0.5101.190.0090$0.002 - $0.005
n-Butyllithium (2.5 M in hexanes)Solution~$0.5 - $1 per mL64.060.0086 (as n-BuLi)~$0.02 - $0.04
Methyl Iodide>99%~$1 - $3141.940.0062$0.006 - $0.019
Solvents (THF)AnhydrousVariable--~$0.02 - $0.08
Total Estimated Cost per gram ~$0.07 - $0.20

Note: Costs are estimates based on bulk pricing and may vary significantly based on supplier, purity, and scale. The cost of anhydrous solvents and handling of pyrophoric reagents should also be considered.

Yield: The yield for α-alkylation of carboxylic acids can be variable and is often moderate, typically in the range of 40-70%, depending on the substrate and reaction conditions.

Advantages of Method 2:

  • Readily Available Starting Material: 1-Boc-piperidine-4-carboxylic acid is a commercially available and relatively inexpensive starting material.

Disadvantages of Method 2:

  • Strict Anhydrous and Inert Conditions: The use of LDA requires stringent anhydrous and inert atmosphere techniques, which can be challenging to implement on a large scale.

  • Cryogenic Temperatures: The reaction requires very low temperatures (-78 °C), which can be energy-intensive and require specialized equipment for large-scale production.

  • Handling of Pyrophoric Reagents: n-Butyllithium is a pyrophoric reagent that requires special handling procedures, adding to the complexity and potential hazards of the process.

  • Moderate and Variable Yields: The yields of this reaction can be inconsistent and are often lower than the direct Boc protection method.

  • Purification Challenges: The need for chromatographic purification to separate the product from starting material and byproducts adds to the cost and time of the synthesis.

  • Potential for Byproducts: Over-alkylation (di-methylation) can be a competing side reaction, reducing the yield of the desired mono-methylated product.

Comparative Summary and Recommendation

FeatureMethod 1: Direct Boc ProtectionMethod 2: α-Methylation
Starting Material Cost HigherLower
Number of Steps 11 (from 1-Boc-piperidine-4-carboxylic acid)
Reaction Conditions Mild (room temperature)Harsh (cryogenic, inert atmosphere)
Reagent Handling Standard laboratory practiceRequires handling of pyrophoric and moisture-sensitive reagents
Typical Yield High (90-98%)Moderate (40-70%)
Purification Often minimal (precipitation/extraction)Chromatographic purification usually required
Scalability ExcellentChallenging due to cryogenic and inert conditions
Estimated Cost per Gram ~$0.07 - $0.18 ~$0.07 - $0.20

From a comprehensive analysis of both synthetic routes, Method 1: Direct Boc Protection of 4-Methylpiperidine-4-carboxylic acid emerges as the superior strategy for the synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid, particularly for applications in drug development where reliability, scalability, and purity are paramount.

While the initial cost of the starting material for Method 1 is higher, the overall process is significantly more efficient and robust. The single-step, high-yielding reaction under mild conditions, coupled with a straightforward workup, makes it an attractive choice for both laboratory-scale synthesis and large-scale manufacturing. The avoidance of hazardous and technically demanding reagents like LDA and cryogenic temperatures further enhances its appeal from a safety and operational perspective.

Method 2, while appearing cost-effective from the starting material standpoint, is fraught with practical challenges that diminish its overall viability. The stringent reaction conditions, moderate and often variable yields, and the necessity for chromatographic purification make it a less reliable and more labor-intensive process. The hidden costs associated with specialized equipment, handling of hazardous materials, and lower throughput make it a less economically favorable option in the long run.

Therefore, for researchers and drug development professionals seeking a dependable and efficient route to 1-Boc-4-methylpiperidine-4-carboxylic acid, the investment in the more functionalized starting material for Method 1 is well-justified by the significant gains in process simplicity, yield, and scalability.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P

Sources

Validation

Spectroscopic Profiling and Conformational Analysis: 1-Boc-4-methylpiperidine-4-carboxylic Acid and Structural Analogs

Executive Summary 1-Boc-4-methylpiperidine-4-carboxylic acid (CAS: 189321-63-9) represents a critical scaffold in medicinal chemistry, specifically designed to introduce conformational restriction into peptide mimetics a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Boc-4-methylpiperidine-4-carboxylic acid (CAS: 189321-63-9) represents a critical scaffold in medicinal chemistry, specifically designed to introduce conformational restriction into peptide mimetics and small molecule drugs. Unlike its non-methylated parent (1-Boc-isonipecotic acid), the introduction of the methyl group at the C4 position creates a quaternary center. This structural modification enforces the Thorpe-Ingold effect (gem-dimethyl effect), restricting the conformational flexibility of the piperidine ring and locking the carboxylic acid pharmacophore into a preferred spatial orientation.

This guide provides a technical comparison between the Target (4-Methyl) and its Control (4-H) analog, focusing on spectroscopic differentiation (NMR/IR) and the practical challenges of rotameric broadening common in Boc-protected amines.

Comparative Spectroscopic Analysis

The primary challenge in characterizing these analogs is distinguishing the quaternary substitution and resolving the signal splitting caused by the tert-butoxycarbonyl (Boc) protecting group.

Nuclear Magnetic Resonance ( H NMR) Profiling

The most diagnostic feature is the transformation of the C4 center from a methine (CH) to a quaternary carbon.

FeatureControl: 1-Boc-piperidine-4-carboxylic acidTarget: 1-Boc-4-methylpiperidine-4-carboxylic acidSpectroscopic Significance
C4 Proton Multiplet (tt) ,

2.40 – 2.60 ppm
Absent The disappearance of the methine proton is the primary confirmation of C4 alkylation.
C4 Substituent None (H)Singlet (s) ,

1.15 – 1.25 ppm
The 4-Methyl group appears as a sharp singlet (integrating to 3H), distinct from the Boc-tBu singlet (~1.45 ppm).
Ring Protons (C2/C6) Broadened multiplets,

2.8 – 4.0 ppm
Broadened multiplets,

3.0 – 3.8 ppm
Significant broadening is observed in both due to restricted N-Boc rotation (see Section 2).
Boc Group Singlet,

1.45 ppm
Singlet,

1.45 ppm
Intense singlet (9H).[1][2][3] Often splits into two unequal peaks at room temperature (rotamers).
Infrared (IR) Spectroscopy Signatures[1][4]

The steric bulk of the methyl group influences the hydrogen-bonding network of the carboxylic acid in the solid state.

  • Carbonyl Region (1650–1750 cm

    
    ): 
    
    • Control (4-H): Typically shows a broad, merged band for the carbamate (Boc) and the carboxylic acid dimer.

    • Target (4-Me): The steric hindrance at C4 often disrupts ideal dimer formation, potentially resolving the acid C=O (approx. 1710 cm

      
      ) from the Boc carbamate C=O (approx. 1690 cm
      
      
      
      ) more clearly than in the unhindered parent.

Technical Deep Dive: The Rotamer Challenge

A frequent point of confusion in the analysis of 1-Boc-piperidines is the appearance of "impurities" in the NMR spectrum. These are often rotamers , not chemical impurities. The N-C(O) bond of the Boc group has partial double-bond character, creating a high energy barrier to rotation (~15-20 kcal/mol).

Conformational Logic & Resolution

At room temperature (298 K), the rotation is slow on the NMR timescale, resulting in two distinct sets of signals (typically a 60:40 or 50:50 ratio). To validate the purity of 1-Boc-4-methylpiperidine-4-carboxylic acid, Variable Temperature (VT) NMR is required.

RotamerLogic cluster_0 Room Temperature (298 K) cluster_1 High Temperature (>323 K) RT_Spectrum Spectrum: Split Peaks (Broad/Doublets) Fast_Exchange Fast Exchange Regime RT_Spectrum->Fast_Exchange Heat (Energy Input) Rotamer_A Rotamer A (trans-carbamate) Rotamer_A->RT_Spectrum Rotamer_B Rotamer B (cis-carbamate) Rotamer_B->RT_Spectrum HT_Spectrum Spectrum: Coalescence (Sharp Singlets) Note Diagnostic: If peaks merge upon heating, the sample is pure. HT_Spectrum->Note Fast_Exchange->HT_Spectrum Average Chemical Environment

Figure 1: Logic flow for distinguishing rotamers from impurities using VT-NMR.

Experimental Protocols

Validated VT-NMR Protocol for Purity Assessment

Objective: To confirm that split peaks are rotamers and not diastereomeric impurities or side-products.

  • Solvent Selection: Use DMSO-d

    
      (Boiling point: 189°C) rather than CDCl
    
    
    
    . DMSO allows heating up to 100°C safely and often helps solubilize the zwitterionic amino acid.
  • Sample Preparation: Dissolve ~10 mg of 1-Boc-4-methylpiperidine-4-carboxylic acid in 0.6 mL DMSO-d

    
    . Ensure the solution is clear.
    
  • Baseline Scan (298 K): Acquire a standard proton spectrum. Note the chemical shift of the Boc group (often two peaks or a broad hump) and the C2/C6 ring protons.

  • Stepwise Heating:

    • Increase probe temperature to 323 K (50°C) . Allow 5 minutes for equilibration. Acquire spectrum.

    • Increase probe temperature to 348 K (75°C) . Allow 5 minutes for equilibration. Acquire spectrum.

  • Analysis: At 348 K, the Boc signal should coalesce into a sharp singlet, and the ring multiplets should simplify.

    • Pass Criteria: Peaks merge into single Lorentzian lineshapes.

    • Fail Criteria: Peaks remain distinct (indicates structural isomers or impurities).

Synthesis Workflow (Overview)

The synthesis of the 4-methyl analog is more complex than the parent compound, often requiring the use of strong bases (LDA) to alkylate the ester precursor.

SynthesisWorkflow Start Start: 1-Boc-piperidine-4-carboxylate (Ester Form) Step1 Step 1: Enolate Formation (LDA, -78°C, THF) Start->Step1 Deprotonation Step2 Step 2: Alkylation (MeI or Me-X) Step1->Step2 Electrophilic Attack Step3 Step 3: Hydrolysis (LiOH, MeOH/H2O) Step2->Step3 Ester Cleavage Product Product: 1-Boc-4-methylpiperidine-4-carboxylic acid (Quaternary Center Created) Step3->Product QC QC Check: NMR (Check for 4-H loss) Product->QC

Figure 2: Synthetic pathway highlighting the introduction of the quaternary center.

Conformational Implications for Drug Design[5]

The "Performance" of this molecule is defined by its ability to lock conformation.

  • The Control (4-H): The piperidine ring exists in a chair conformation where the bulky carboxylic acid group prefers the equatorial position to minimize 1,3-diaxial interactions (

    
    -value ~ 1.4 kcal/mol). However, it can still flip.
    
  • The Target (4-Me): The presence of both a methyl and a carboxyl group at C4 creates a "locked" system. Depending on the relative steric bulk (A-values: COOH

    
     1.4, Me 
    
    
    
    1.7), the equilibrium shifts. In many peptide couplings, the 4-Me analog forces the backbone into a specific turn geometry (e.g.,
    
    
    -turn mimicry), which is impossible with the flexible 4-H parent.

References

  • Synthesis and Characterization of Piperidine Derivatives: ChemicalBook. (2025).[3][4][5][6][7][8] 1-Boc-4-methylpiperidine-4-carboxylic acid NMR and Properties.

  • Rotameric Dynamics in Boc-Piperidines: ResearchGate. (2025).[3][4][5][6][7][8] Variable Temperature NMR studies of Boc-protected nitrogen heterocycles.

  • General Spectroscopic Data for Carboxylic Acids: Chemistry LibreTexts. (2025).[3][5][6][7][8] Spectroscopy of Carboxylic Acids and Nitriles.

  • PubChem Compound Summary: National Center for Biotechnology Information. (2025).[3][4][5][6][7][8] PubChem Compound Summary for CID 23282848: 1-Boc-4-methylpiperidine-4-carboxylic acid.

Sources

Comparative

A Senior Application Scientist's Guide to 1-Boc-4-methylpiperidine-4-carboxylic acid: A Superior Scaffold for Modern Drug Design

In the contemporary landscape of drug discovery, the architectural shift from flat, aromatic molecules to three-dimensional, sp³-rich scaffolds is not merely a trend but a strategic imperative.[1][2] Drug candidates with...

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery, the architectural shift from flat, aromatic molecules to three-dimensional, sp³-rich scaffolds is not merely a trend but a strategic imperative.[1][2] Drug candidates with a higher fraction of sp³-hybridized carbons are frequently associated with an increased likelihood of clinical success, owing to improved physicochemical properties such as solubility and metabolic stability.[1][2] Within this paradigm, 1-Boc-4-methylpiperidine-4-carboxylic acid has emerged as a cornerstone building block. This guide provides an in-depth, evidence-based comparison of this scaffold against common alternatives, demonstrating its distinct advantages in the rational design of next-generation therapeutics.

Part 1: The Architectural Advantage: Beyond "Flatland"

The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to impart favorable properties.[3][4] However, the specific substitution pattern of 1-Boc-4-methylpiperidine-4-carboxylic acid confers a unique combination of structural and physicochemical benefits that elevate it above simpler analogs.

1.1. Engineered Metabolic Stability: The Quaternary Center

A primary liability in many drug candidates is metabolic instability, often arising from the oxidation of susceptible C-H bonds by cytochrome P450 enzymes. The unsubstituted piperidine-4-carboxylic acid scaffold possesses a hydrogen atom at the C4 position, which is a potential site for metabolic attack. The introduction of a methyl group to create a quaternary carbon center at this position effectively "shields" it from oxidative metabolism. This seemingly minor modification can dramatically increase the half-life of a compound in liver microsome assays, a critical early indicator of in vivo stability.

1.2. Conformational Rigidity and Reduced Entropic Penalty

The gem-disubstitution at the C4 position introduces significant conformational constraint on the piperidine ring. While a simple monosubstituted ring can readily interconvert between chair conformations, this scaffold is more conformationally rigid. This pre-organization is highly advantageous for drug-target interactions. By reducing the number of available low-energy conformations in solution, the molecule pays a lower entropic penalty upon binding to its protein target.[5] This can translate directly to higher binding affinity and potency.

1.3. Fine-Tuning Physicochemical Properties

The strategic placement of functional groups on this scaffold provides medicinal chemists with precise control over key drug-like properties.

  • Three-Dimensionality (Fsp³): The saturated, non-planar structure provides an ideal framework for exploring the complex, three-dimensional topology of protein binding sites, often leading to enhanced selectivity and potency compared to flat aromatic rings.[2][6]

  • Solubility: The piperidine nitrogen and the carboxylic acid group act as hydrogen bond acceptors and donors, respectively, which can significantly improve aqueous solubility—a common challenge for many drug series.

  • Lipophilicity (logP/logD): The methyl group provides a tool for subtly increasing lipophilicity, allowing for the fine-tuning of a compound's overall lipophilic profile to optimize membrane permeability and other ADME properties.

Part 2: Comparative Analysis: A Head-to-Head Evaluation

To fully appreciate the benefits of 1-Boc-4-methylpiperidine-4-carboxylic acid, it is essential to compare it directly with other commonly used structural motifs.

Feature1-Boc-4-methylpiperidine-4-carboxylic acid Alternative 1: 1-Boc-piperidine-4-carboxylic acid Alternative 2: 4-Carboxy-N-Boc-aniline Alternative 3: Tetrazole Bioisostere
Dimensionality (Fsp³) High (sp³-rich)High (sp³-rich)Low (sp²-rich, flat)High (if on a piperidine scaffold)
Metabolic Stability at C4 Excellent (blocked by quaternary center)Moderate (susceptible to C4 oxidation)N/A (aromatic)Depends on the core scaffold
Conformational Flexibility Low (rigidified by gem-disubstitution)ModerateLow (inherently rigid)Depends on the core scaffold
Synthetic Handles Boc-amine, Carboxylic AcidBoc-amine, Carboxylic AcidBoc-amine, Carboxylic AcidBoc-amine, Tetrazole
Typical Impact on Solubility Generally improves solubilityGenerally improves solubilityCan decrease solubilityCan improve solubility
Key Disadvantage Higher cost/synthetic complexityPotential metabolic "soft spot""Flatland" issues (e.g., hERG, CYP interactions)Potential for metabolic instability of the ring itself

Discussion of Comparison:

  • Versus Unsubstituted Piperidine: The primary advantage is the enhanced metabolic stability conferred by the C4-methyl group. In head-to-head comparisons, compounds incorporating the methylated scaffold consistently show longer half-lives in metabolic stability assays.

  • Versus Aromatic Scaffolds: Moving from a flat phenyl ring to a 3D piperidine scaffold is a well-established strategy to "escape flatland."[6] This often leads to improved solubility, a more favorable toxicity profile (e.g., reduced hERG liability), and the opportunity to make novel vector interactions within a binding pocket that are impossible for a planar molecule.

  • Versus Carboxylic Acid Bioisosteres: While bioisosteres like tetrazoles or acyl sulfonamides are excellent tools for modulating the acidity and physicochemical properties of the acidic pharmacophore, they do not address the properties of the core scaffold itself.[7][8] The 1-Boc-4-methylpiperidine-4-carboxylic acid scaffold provides the optimal 3D core, onto which a carboxylic acid or a bioisosteric replacement can be appended for further optimization.[9][10]

Part 3: Synthetic Versatility and Experimental Protocols

The true power of this building block lies in its synthetic tractability, which enables systematic and modular exploration of chemical space. The orthogonal protecting group strategy (acid-labile Boc group) and the readily functionalized carboxylic acid are central to its utility.

G cluster_0 Core Scaffold cluster_1 Diversification Pathways Core 1-Boc-4-methyl- piperidine-4-carboxylic acid Amide_Coupling Amide Coupling (HATU, HOBt, etc.) Core->Amide_Coupling R-NH₂ Boc_Deprotection Boc Deprotection (TFA, HCl) Core->Boc_Deprotection Final_Product1 Final_Product1 Amide_Coupling->Final_Product1 Product A N_Alkylation Reductive Amination or Acylation Boc_Deprotection->N_Alkylation R-CHO or R-COCl Final_Product2 Final_Product2 N_Alkylation->Final_Product2 Product B

Caption: Synthetic utility of the scaffold.

Experimental Protocol 1: Amide Coupling via HATU

This protocol details a standard procedure for coupling a primary amine to the carboxylic acid moiety.

  • Dissolution: In a clean, dry round-bottom flask, dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.1 M).

  • Reagent Addition: To the stirred solution, add the desired primary amine (1.1 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-12 hours. Monitor reaction progress by LC-MS or TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction, driving it to completion. The aqueous workup is designed to remove excess reagents and byproducts.

Experimental Protocol 2: Boc-Deprotection and N-Functionalization

This protocol demonstrates the subsequent modification at the piperidine nitrogen.

  • Deprotection: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M). Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours until LC-MS analysis indicates complete removal of the Boc group.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid. The product is typically the TFA salt of the free amine.

  • N-Acylation (Example): Dissolve the crude amine salt in anhydrous DCM. Add triethylamine (3.0 eq) to neutralize the salt. Cool to 0°C and add the desired acyl chloride (1.1 eq) dropwise.

  • Workup and Purification: Stir for 1-3 hours, then quench with water. Separate the organic layer, wash with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate. Purify by flash chromatography.

Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc group. The subsequent acylation must be performed under basic conditions to free the amine for reaction with the electrophilic acyl chloride.

Part 4: Case Study: Targeting Kinase X

To illustrate the practical impact, consider a hypothetical drug discovery program targeting "Kinase X," which features a deep hydrophobic pocket adjacent to a lysine residue (Lys72) at the mouth of the active site.

G cluster_0 Kinase X Active Site cluster_1 pocket Deep Hydrophobic Pocket piperidine Piperidine Ring pocket->piperidine van der Waals Contacts (Selectivity) lysine Lys72 Side Chain (-NH₃⁺) coo Carboxylate (-COO⁻) lysine->coo  Salt Bridge (Key Interaction) r_group R-Group

Sources

Validation

A Senior Application Scientist's Guide to Protecting Groups for 4-Methylpiperidine-4-carboxylic Acid: A Comparative Study

For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of functional groups is paramount to successful multi-step synthesis. The 4-methylpiperidine-4-carboxylic acid scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of functional groups is paramount to successful multi-step synthesis. The 4-methylpiperidine-4-carboxylic acid scaffold is a privileged motif in modern pharmacology, lending favorable pharmacokinetic properties to a range of therapeutic agents. However, its bifunctional nature, possessing both a secondary amine and a carboxylic acid, necessitates a carefully considered protection strategy to achieve desired chemical transformations selectively.

This guide provides an in-depth comparative analysis of common protecting groups for the nitrogen atom of 4-methylpiperidine-4-carboxylic acid, with due consideration for the concurrent protection of the carboxylic acid moiety. We will delve into the practical aspects of their installation and removal, their orthogonal compatibility, and provide field-proven experimental protocols.

The Strategic Imperative of Orthogonal Protection

In the synthesis of complex molecules based on the 4-methylpiperidine-4-carboxylic acid core, it is often necessary to perform reactions selectively at either the nitrogen or the carboxylic acid. This requires an "orthogonal" protecting group strategy, wherein one protecting group can be removed under conditions that leave the other intact.[1] This allows for sequential modification of the molecule with a high degree of control. For instance, the amine might be deprotected to allow for an amidation reaction, while the carboxylic acid remains protected as an ester. Subsequently, the ester can be cleaved to liberate the carboxylic acid for a coupling reaction, without affecting the newly formed amide bond.

Comparative Analysis of N-Protecting Groups

The choice of the nitrogen protecting group is critical and is dictated by the overall synthetic route and the stability of other functional groups in the molecule. The most commonly employed protecting groups for secondary amines like the one in 4-methylpiperidine-4-carboxylic acid are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

Protecting GroupIntroduction ReagentsDeprotection ConditionsStabilityOrthogonal to...
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaOH, Et₃N)Strong acid (e.g., TFA, HCl)Stable to base, hydrogenolysis, and mild acid.Fmoc (base-labile), Benzyl esters (hydrogenolysis)
Cbz (benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl), base (e.g., Na₂CO₃, NaHCO₃)Catalytic hydrogenolysis (H₂, Pd/C)Stable to acid and base.Boc (acid-labile), Fmoc (base-labile), Methyl/Ethyl esters (saponification)
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSu, base (e.g., NaHCO₃)Base (e.g., piperidine, DBU)Stable to acid and hydrogenolysis.Boc (acid-labile), Cbz (hydrogenolysis), tert-Butyl esters (acid-labile)

Causality Behind Experimental Choices:

  • Boc Group: The Boc group is favored for its ease of introduction and its stability to a wide range of non-acidic reagents. Its removal under strong acidic conditions makes it orthogonal to base-labile and hydrogenolysis-labile protecting groups.[2] The use of scavengers like triethylsilane or anisole during deprotection is crucial to prevent side reactions caused by the liberated tert-butyl cation.

  • Cbz Group: The Cbz group is a robust protecting group, stable to both acidic and basic conditions.[3] Its key advantage is its removal by catalytic hydrogenolysis, a very mild and selective method that leaves most other functional groups untouched.[4] This makes it an excellent choice for syntheses involving acid- or base-sensitive moieties.

  • Fmoc Group: The Fmoc group is unique in its lability to basic conditions, typically using a secondary amine like piperidine.[3] This orthogonality to acid- and hydrogenolysis-labile groups is the cornerstone of the widely used Fmoc-based solid-phase peptide synthesis (SPPS) strategy.[5]

Orthogonal Protection of the Carboxylic Acid

The carboxylic acid group of 4-methylpiperidine-4-carboxylic acid must also be protected to prevent its interference in reactions targeting the amine functionality. The choice of the ester protecting group is dictated by its compatibility with the chosen N-protecting group.

Ester Protecting GroupIntroduction ReagentsDeprotection ConditionsOrthogonal to...
Methyl/Ethyl Ester MeOH/EtOH, acid catalyst (e.g., H₂SO₄, SOCl₂)Saponification (e.g., LiOH, NaOH)Boc, Cbz, Fmoc
Benzyl Ester Benzyl alcohol, acid catalyst; or Benzyl bromide, baseCatalytic hydrogenolysis (H₂, Pd/C)Boc, Fmoc
tert-Butyl Ester Isobutylene, acid catalyst; or tert-Butanol, DCC, DMAPStrong acid (e.g., TFA, HCl)Cbz, Fmoc

Decision-Making Workflow for Protecting Group Selection:

G start Synthetic Goal for 4-Methylpiperidine-4-carboxylic Acid Derivative q1 Will the subsequent reaction involve strong acid? start->q1 q2 Will the subsequent reaction involve a base? q1->q2 No choose_cbz_fmoc Choose Cbz or Fmoc for N-protection. Avoid Boc and t-Butyl esters. q1->choose_cbz_fmoc Yes q3 Are there any groups sensitive to hydrogenolysis? q2->q3 No choose_boc_cbz Choose Boc or Cbz for N-protection. Avoid Fmoc and base-labile esters. q2->choose_boc_cbz Yes final_choice Select an orthogonal pair. Example: N-Boc and O-Benzyl N-Fmoc and O-t-Butyl q3->final_choice No choose_boc_fmoc Choose Boc or Fmoc for N-protection. Avoid Cbz and Benzyl esters. q3->choose_boc_fmoc Yes

Caption: Decision tree for selecting an orthogonal protecting group strategy.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and reaction scale.

Protocol 1: N-Boc Protection of 4-Methylpiperidine-4-carboxylic Acid

This protocol describes the protection of the piperidine nitrogen with the Boc group.

Materials:

  • 4-Methylpiperidine-4-carboxylic acid hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of NaOH (2.2 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with EtOAc (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-4-methylpiperidine-4-carboxylic acid.

Expected Yield: >90%

Protocol 2: N-Cbz Protection of 4-Methylpiperidine-4-carboxylic Acid

This protocol details the protection of the piperidine nitrogen with the Cbz group.

Materials:

  • 4-Methylpiperidine-4-carboxylic acid hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in a solution of Na₂CO₃ (2.5 eq) in water.

  • Cool the mixture to 0 °C.

  • Add a solution of Cbz-Cl (1.1 eq) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with EtOAc (3 x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Cbz-4-methylpiperidine-4-carboxylic acid.

Expected Yield: 85-95%

Protocol 3: Benzyl Esterification of N-Boc-4-Methylpiperidine-4-carboxylic Acid

This protocol describes the protection of the carboxylic acid as a benzyl ester, orthogonal to the N-Boc group.

Materials:

  • 1-Boc-4-methylpiperidine-4-carboxylic acid

  • Benzyl bromide (BnBr)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in DMF.

  • Add Cs₂CO₃ (1.5 eq) to the solution.

  • Add BnBr (1.2 eq) and stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with EtOAc (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield benzyl 1-Boc-4-methylpiperidine-4-carboxylate.

Expected Yield: 80-90%

Protocol 4: Deprotection Strategies

A. N-Boc Deprotection (Acidolysis):

  • Dissolve the N-Boc protected compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-50% v/v in DCM) at 0 °C.

  • Stir at room temperature for 1-3 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

B. N-Cbz and O-Benzyl Deprotection (Hydrogenolysis):

  • Dissolve the Cbz/Benzyl protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).[6]

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

C. N-Fmoc Deprotection (Base Treatment):

  • Dissolve the N-Fmoc protected compound in DMF.

  • Add a solution of 20% piperidine in DMF.

  • Stir at room temperature for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure and purify by chromatography.

Typical Synthetic Workflow:

Caption: A typical workflow for the synthesis of a 4-methylpiperidine-4-carboxylic acid derivative.

Conclusion

The selection of an appropriate protecting group strategy is a critical determinant of success in the synthesis of complex molecules derived from 4-methylpiperidine-4-carboxylic acid. A thorough understanding of the stability and reactivity of the Boc, Cbz, and Fmoc protecting groups, in conjunction with a compatible ester protecting group for the carboxylic acid, allows for a highly controlled and efficient synthetic route. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to streamline their synthetic endeavors.

References

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Journal of Peptide Research, 55(3), 177-190. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection. [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Isom, A. L., & El-Kouedi, M. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Unknown. (n.d.). Carboxyl protecting groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. [Link]

  • Pace, V., & Holzer, W. (2013). Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. The Journal of Organic Chemistry, 78(15), 7548-7556. [Link]

  • Slideshare. (n.d.). Protection and deprotection of carboxylic acid. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Reactivity of 1-Boc-4-methylpiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Welcome to an in-depth exploration of the chemical reactivity of 1-Boc-4-methylpiperidine-4-carboxylic acid, a valuable building block in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the chemical reactivity of 1-Boc-4-methylpiperidine-4-carboxylic acid, a valuable building block in modern medicinal chemistry. This guide moves beyond simple protocols to provide a comparative analysis of common transformations, grounded in mechanistic understanding and practical insights. As your senior application scientist, my goal is to equip you with the knowledge to make informed decisions in your synthetic campaigns, troubleshoot potential issues, and optimize your reaction outcomes. The quaternary center at the 4-position, bearing both a methyl and a carboxylic acid group, introduces significant steric hindrance that governs the choice of reagents and reaction conditions. This guide will specifically address the challenges and solutions associated with this structural feature.

Amide Bond Formation: Navigating Steric Hindrance

The formation of an amide bond is one of the most frequently employed reactions in drug discovery. With 1-Boc-4-methylpiperidine-4-carboxylic acid, the steric congestion around the carboxylic acid necessitates the careful selection of coupling reagents to achieve high yields and minimize side reactions.

Mechanistic Considerations:

Amide coupling proceeds via the activation of the carboxylic acid to form a more reactive species, which is then susceptible to nucleophilic attack by an amine.[1] The efficiency of this process with a sterically hindered acid depends on the size of the activating agent and the nature of the active intermediate.

Diagram: Generalized Amide Coupling Workflow

AmideCoupling cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 1-Boc-4-methyl- piperidine-4-carboxylic acid Active_Intermediate Activated Ester/ Acyl-urea Intermediate Carboxylic_Acid->Active_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Active_Intermediate Amide_Product Amide Product Active_Intermediate->Amide_Product Nucleophilic Attack Amine Primary or Secondary Amine Amine->Amide_Product

Caption: Workflow for amide bond formation.

Comparison of Common Coupling Reagents:

The choice of coupling reagent is critical. Below is a comparison of commonly used reagents for the amidation of sterically hindered carboxylic acids.

Coupling ReagentActivating AgentAdvantagesDisadvantagesTypical Yields (Sterically Hindered Acids)
HATU O-Acyl-isoureaHigh reactivity, fast reaction times, low racemization.[2]Can be expensive, potential for side reactions with sensitive substrates.80-95%
EDC/HOBt O-Acyl-isourea/HOBt esterWater-soluble byproducts, cost-effective.[2]Can be less effective for highly hindered systems, requires an additive.60-85%
DIC/HOPO O-Acyl-isourea/HOPO esterEffective in aqueous media, broad substrate scope.[3][4]70-90%
T3P® Mixed anhydrideHigh reactivity, clean reaction profiles.Requires careful handling (moisture sensitive).85-98%
Acyl Halide Thionyl chloride, Oxalyl chlorideHighly reactive intermediate.[5]Harsh conditions, not suitable for sensitive substrates, requires a separate activation step.Variable, can be high
Experimental Protocols:

Protocol 1: HATU-Mediated Amide Coupling

  • To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.05 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

  • Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1.

Esterification: Strategies for a Tertiary Carboxylic Acid

Esterification of the tertiary carboxylic acid of our target molecule can be challenging due to steric hindrance. Direct Fischer esterification is generally not effective. Therefore, methods that involve more reactive electrophiles or proceed via alternative mechanisms are preferred.

Comparison of Esterification Methods:
MethodReagentsMechanismAdvantagesDisadvantages
SN2 Alkylation Iodomethane, K2CO3 in DMFSN2 reaction of the carboxylate with an alkyl halide.[6]Mild conditions, suitable for simple alkyl esters.Limited to reactive alkyl halides (methyl, ethyl, benzyl).
Diazomethane Analogs Trimethylsilyldiazomethane (TMSCHN2)Reaction of the carboxylic acid with the diazomethane derivative.High yielding, clean reaction.[7]TMSCHN2 is toxic and potentially explosive, requires careful handling.
Steglich Esterification Alcohol, DCC/DIC, DMAP (catalytic)Formation of an O-acylisourea intermediate, followed by nucleophilic attack by the alcohol.Versatile for a range of alcohols.Byproducts can be difficult to remove (DCU), potential for racemization if chiral centers are present.
Experimental Protocols:

Protocol 3: Methyl Ester Synthesis via SN2 Alkylation

  • To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).[6]

  • Add iodomethane (1.2 eq) dropwise to the suspension.[6]

  • Stir the reaction mixture at room temperature for 3-6 hours.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with ethyl acetate.[6]

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure to afford the crude methyl ester, which can be purified by column chromatography if necessary.

Protocol 4: Methyl Ester Synthesis using Trimethylsilyldiazomethane

  • Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in a mixture of toluene and methanol (4:1).

  • Cool the solution to 0 °C.

  • Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes until a persistent yellow color is observed.

  • Stir the reaction at 0 °C for 30 minutes, then warm to room temperature for 1 hour.[7]

  • Quench the excess TMSCHN2 by the dropwise addition of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure and purify by column chromatography.

Boc-Deprotection: A Comparative Overview

Removal of the Boc protecting group is a standard transformation, typically achieved under acidic conditions. The choice of acid and solvent can influence the reaction rate and the stability of other functional groups in the molecule.[8]

Diagram: Boc-Deprotection Mechanism

BocDeprotection Boc_Amine 1-Boc-4-substituted- piperidine Protonation Protonation (H+) Boc_Amine->Protonation Carbocation tert-Butyl Cation + CO2 Protonation->Carbocation Elimination Free_Amine Piperidinium Salt Protonation->Free_Amine

Caption: Acid-catalyzed Boc-deprotection mechanism.

Comparison of Deprotection Conditions:
ReagentSolventConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)20-50% TFA in DCM, 0 °C to RT, 1-3 h.[9]Volatile reagents and byproducts, easy removal.TFA is corrosive and can cleave other acid-labile groups.
Hydrochloric Acid (HCl) 1,4-Dioxane, Methanol, or Diethyl Ether4M HCl in Dioxane, RT, 1-4 h.[10]Provides the hydrochloride salt directly, often crystalline.Dioxane is a suspected carcinogen, may not be suitable for all substrates.
p-Toluenesulfonic Acid (p-TsOH) THF/DCMCatalytic amounts, fast reaction times.Milder than TFA or HCl.May require heating in some cases.
Experimental Protocols:

Protocol 5: Boc-Deprotection with TFA

  • Dissolve the Boc-protected piperidine derivative (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C.

  • Add a solution of 20-50% trifluoroacetic acid in dichloromethane dropwise.[9]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-3 hours.[9]

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting TFA salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO3) and extracted with an organic solvent to obtain the free amine.

Protocol 6: Boc-Deprotection with HCl in Dioxane

  • Dissolve the Boc-protected piperidine derivative (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if necessary.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[10]

  • Stir the mixture at room temperature for 1-4 hours.[10]

  • A precipitate of the hydrochloride salt may form during the reaction.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure, or the solid product can be collected by filtration, washed with diethyl ether, and dried.

Reduction of the Carboxylic Acid to a Primary Alcohol

The reduction of the sterically hindered carboxylic acid to the corresponding primary alcohol, (1-Boc-4-methylpiperidin-4-yl)methanol, requires a powerful reducing agent. Borane reagents are typically effective for this transformation and are generally chemoselective for carboxylic acids in the presence of esters.

Comparison of Reducing Agents:
Reducing AgentSolventConditionsAdvantagesDisadvantages
Borane-THF complex (BH3·THF) Tetrahydrofuran (THF)0 °C to refluxChemoselective for carboxylic acids.Can reduce other functional groups (e.g., amides, nitriles), moisture sensitive.
Borane-dimethyl sulfide complex (BH3·SMe2) Tetrahydrofuran (THF)0 °C to refluxMore stable and concentrated than BH3·THF.Unpleasant odor.
Activation followed by NaBH4 T3P®, Cyanuric Chloride then NaBH4, MeOHTwo-step, one-pot procedure.[11][12]Milder than boranes, avoids the use of highly reactive hydrides.Requires an activation step.
Experimental Protocol:

Protocol 7: Reduction with Borane-THF Complex

  • Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C under an inert atmosphere (N2 or Ar).

  • Slowly add a 1M solution of borane-THF complex (2.0-3.0 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to 0 °C and cautiously quench with methanol, followed by 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure. Purify by column chromatography.

Alternative Transformations: The Curtius Rearrangement

For the synthesis of 4-amino-4-methylpiperidine derivatives, the Curtius rearrangement offers a powerful alternative to direct amination strategies. This reaction proceeds via an acyl azide intermediate, which rearranges to an isocyanate that can be trapped with various nucleophiles.[13][14]

Diagram: Curtius Rearrangement Workflow

CurtiusRearrangement Carboxylic_Acid 1-Boc-4-methyl- piperidine-4-carboxylic acid Acyl_Azide Acyl Azide Carboxylic_Acid->Acyl_Azide DPPA, Base Isocyanate Isocyanate Acyl_Azide->Isocyanate Heat (Δ) Trapped_Product Carbamate or Urea Isocyanate->Trapped_Product Nucleophile (e.g., t-BuOH)

Caption: Curtius rearrangement for amine synthesis.

Experimental Protocol:

Protocol 8: One-Pot Curtius Rearrangement

  • To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours until the formation of the acyl azide is complete (can be monitored by IR for the characteristic azide stretch).

  • Add tert-butanol (excess) to the reaction mixture and continue heating at reflux for 12-16 hours to facilitate the rearrangement and trapping of the isocyanate.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the resulting di-Boc protected amine by column chromatography.

This guide provides a framework for understanding and executing key transformations on 1-Boc-4-methylpiperidine-4-carboxylic acid. By considering the steric and electronic properties of this important building block, researchers can select the most appropriate reagents and conditions to achieve their synthetic goals efficiently and with high yields.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
  • A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF - ResearchGate. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl)
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. [Link]

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google P
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]

  • 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid - PubChem. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - ResearchGate. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Acid to Alcohol - Common Conditions. [Link]

  • Curtius rearrangement - Wikipedia. [Link]

  • How to reduce carboxylic group to alcohol with nitro group untouched? - ResearchGate. [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. [Link]

  • 22.4c Synthesis of Amines Curtius Rearrangement and Schmidt Reaction - YouTube. [Link]

  • Alcohol synthesis by carboxyl compound reduction - Organic Chemistry Portal. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. [Link]

  • Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin - JOCPR. [Link]

  • Curtius Rearrangement - YouTube. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol: 1-Boc-4-methylpiperidine-4-carboxylic acid

[1][2][3][4][5][6] Executive Safety Directive Status: Standard Hazardous Waste (Irritant) Immediate Action: Do NOT dispose of via municipal drains or trash.[1][2] Do NOT autoclave. As researchers, we often treat Boc-prot...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Safety Directive

Status: Standard Hazardous Waste (Irritant) Immediate Action: Do NOT dispose of via municipal drains or trash.[1][2] Do NOT autoclave.

As researchers, we often treat Boc-protected amino acids as benign "building blocks."[3][2][4] However, 1-Boc-4-methylpiperidine-4-carboxylic acid presents a specific latent hazard in waste streams: Acid Lability .[5][2][4][6]

The Critical Risk: The tert-butyloxycarbonyl (Boc) group is acid-labile.[5][3][1][2][4] If this compound is inadvertently mixed into an acidic waste stream (e.g., with Trifluoroacetic acid or HCl), it will undergo deprotection, releasing isobutylene gas and carbon dioxide.[3][2][4] In a sealed waste container, this gas evolution can cause dangerous over-pressurization and potential rupture.[2]

Core Directive: Segregate this compound into Non-Halogenated Organic streams. Strictly isolate from strong acids.[2]

Chemical Profile & Waste Characterization

To ensure proper regulatory classification (RCRA), verify the properties below against your specific lot Certificate of Analysis (CoA).

PropertyDataDisposal Implication
Chemical Name 1-Boc-4-methylpiperidine-4-carboxylic acidPrimary identifier for labeling.
CAS Number 189321-63-9 (Common isomer)Used for waste manifesting.[5][3][2][4][6]
Physical State Solid (White to off-white powder)Requires solid waste segregation.[5][3][2][4][6]
Solubility Insoluble in water; Soluble in DCM, EtOAcunsuitable for aqueous waste streams.[5][4][6]
Acidity (pKa) ~4.0 - 5.0 (Carboxylic acid)Weak acid; compatible with organic buffers.[5][3][2][4][6]
Hazards (GHS) H315 (Skin), H319 (Eye), H335 (Resp)Handle as "Hazardous Chemical Waste."[3][2][4][6]
Reactivity Acid Sensitive DO NOT MIX WITH ACIDS.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system.[3][2][4] At each step, you must confirm specific criteria before proceeding to the next.

Phase A: Pre-Disposal Segregation

Objective: Prevent cross-contamination that leads to exothermic reactions or gas evolution.[1][2]

  • Assess the State:

    • Pure Solid: If the material is expired or surplus powder, keep it in its original container if possible, or transfer to a wide-mouth HDPE jar.[3][2][4]

    • Solution (Mother Liquor): If the material is dissolved (e.g., in Dichloromethane or Ethyl Acetate), verify the pH of the solution.[3][2][4]

      • Validation Check: Dip a pH strip.[2] If pH < 3, neutralize carefully with Sodium Bicarbonate before adding to the waste container to prevent gas buildup.[2]

  • Select the Waste Stream:

    • Correct Stream: Solid Waste (Organic) OR Liquid Waste (Non-Halogenated Organic).[3][2]

    • Incorrect Stream: Do not place in "Acid Waste" or "Oxidizer Waste."[2]

Phase B: Containerization & Labeling

Objective: Regulatory compliance and physical safety.[1][2][7]

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or Glass containers.[3][2][4]

    • Expert Tip: Use a Vented Cap (e.g., Nalgene® safety waste funnel) if the waste stream contains other reagents, to passively release any gas generated from slow decomposition.[3][2][4]

  • Labeling (RCRA Compliance):

    • Label must read: "HAZARDOUS WASTE" .

    • Chemical Name: Write out the full name. Do not use abbreviations like "Boc-Piperidine."[3][2][4]

    • Hazard Checkbox: Mark "Irritant" and "Toxic."[2]

Phase C: Final Disposal (Incineration)

Objective: Complete destruction of the organic framework.[1][2]

  • Method: The preferred method for Boc-protected intermediates is High-Temperature Incineration .[5][3][2][4] This ensures the complete oxidation of the piperidine ring and the Boc group into CO2, H2O, and NOx.[4]

  • Logistics: Contact your EHS (Environmental Health & Safety) department for pickup.[3][2] Do not attempt to neutralize or degrade the bulk solid on the benchtop.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of 1-Boc-4-methylpiperidine-4-carboxylic acid, emphasizing the critical acid-segregation step.

DisposalWorkflow Start Start: Waste Identification 1-Boc-4-methylpiperidine-4-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Solution (Dissolved) StateCheck->Liquid Segregation Segregate: Organic Waste Stream (Non-Halogenated preferred) Solid->Segregation SolventCheck Check Solvent Composition Liquid->SolventCheck AcidCheck CRITICAL: Is Solution Acidic? (Contains TFA, HCl, etc.) SolventCheck->AcidCheck Neutralize Neutralize with NaHCO3 (Prevent Gas Evolution) AcidCheck->Neutralize Yes (Risk of Gas) AcidCheck->Segregation No (Neutral/Basic) Neutralize->Segregation Container Containerize: HDPE or Glass Label: 'Hazardous Waste - Irritant' Segregation->Container Final Final Disposal: High-Temp Incineration Container->Final

Figure 1: Decision logic for the safe disposal of Boc-protected piperidine derivatives, highlighting the critical check for acidity to prevent container over-pressurization.

Emergency Procedures (Spill Response)

In the event of a benchtop spill of the solid powder:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[2] If powder is fine and airborne, use a dust mask (N95) or work within a fume hood.[2]

  • Containment: Do not dry sweep if significant dust is generated.[2] Cover the spill with a damp paper towel to minimize dust.[2]

  • Cleanup:

    • Scoop the material into a sealable bag or container.[2]

    • Wipe the surface with a mild soap solution or water.[2]

    • Note: Do not use strong acids (like 1M HCl) to clean the surface, as this may degrade the residual compound and create sticky byproducts.[2]

  • Disposal: Treat the cleanup materials (towels, gloves) as solid hazardous waste [1].

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][2] Retrieved January 31, 2026, from [Link][2][4][6]

  • PubChem. Compound Summary: 1-Boc-4-methylpiperidine-4-carboxylic acid (CAS 189321-63-9).[5][3][1][2][4][6] National Library of Medicine.[2] Retrieved January 31, 2026, from [Link][3][2][4][6]

  • Organic Chemistry Portal. Boc Protecting Group: Stability and Cleavage Conditions. Retrieved January 31, 2026, from [Link][3][2][4][6]

Sources

Handling

Personal protective equipment for handling 1-Boc-4-methylpiperidine-4-carboxylic acid

Executive Summary & Core Directive Objective: To establish a zero-incident handling protocol for 1-Boc-4-methylpiperidine-4-carboxylic acid . While often categorized generically as an "organic intermediate," this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To establish a zero-incident handling protocol for 1-Boc-4-methylpiperidine-4-carboxylic acid .

While often categorized generically as an "organic intermediate," this compound presents specific risks due to its acidic functionality and the thermal instability of the tert-butoxycarbonyl (Boc) protecting group. This guide moves beyond basic compliance, integrating field-proven "best practices" to protect both the researcher and the integrity of the experiment.

Immediate Hazard Classification (GHS):

  • WARNING: Skin Irritant (Category 2)[1][2][3]

  • WARNING: Eye Irritant (Category 2A)[1]

  • WARNING: Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)[1]

Risk Assessment & Hazard Identification

The "Why" behind the protocol.

Effective safety relies on understanding causality. We do not simply "wear gear"; we deploy barriers against specific physical and chemical threats.[3][4][5][6]

Hazard DomainSpecific ThreatMechanistic Insight
Chemical Acidity Mucous membrane damageThe free carboxylic acid moiety (COOH) at the C4 position is a proton donor. Upon contact with moisture in the eyes or lungs, it lowers local pH, causing immediate protein denaturation and irritation [1].
Physical State Particulate inhalationAs a solid organic acid, this compound is prone to electrostatic charging. "Fluffy" powders disperse easily, bypassing standard airflow if handling techniques are poor, leading to inhalation (H335) [2].
Thermal Instability Over-pressurizationThe Boc group is thermally sensitive. Temperatures >150°C (or strong acid contact) trigger decomposition, releasing isobutylene gas and CO₂. In a sealed waste container, this creates a rupture hazard [3].

Personal Protective Equipment (PPE) Matrix

Mandatory requirements based on OSHA 29 CFR 1910.132 standards.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Solution Prep)Technical Rationale
Ocular Chemical Safety Goggles (Indirect Vented)Face Shield + Safety Goggles Safety glasses are insufficient for powders. Indirect venting prevents dust entry while allowing moisture escape to prevent fogging [4].
Dermal (Hand) Nitrile Gloves (Min 0.11 mm thickness)Double Gloving (Nitrile over Nitrile)Nitrile provides excellent resistance to organic acids. Latex is not recommended due to poor solvent resistance if the compound is dissolved in DCM or DMF [1].
Respiratory Fume Hood (Face velocity: 80-100 fpm)N95/P100 Respirator (If hood unavailable)Engineering controls (hood) are the primary defense. Respirators are a secondary backup only for spill remediation outside containment.
Body Lab Coat (Cotton/Poly blend), Closed-toe shoesChemical Resistant Apron (Tyvek® or similar)Cotton blends minimize static buildup—a critical factor when handling charged organic powders.

Operational Protocols

Phase A: Weighing & Transfer (The Critical Zone)

Most exposures occur here due to static dispersion.

  • Engineering Check: Verify fume hood flow is active.

  • Static Mitigation:

    • Do not pour directly from the stock bottle.

    • Use an antistatic gun or ionizer bar if the powder appears "flyaway."

    • Why? Static charge can cause the powder to "jump" onto gloves or cuffs, leading to secondary transfer to the face later.

  • Transfer: Use a disposable spatula. Weigh into a tared vial inside the hood. Cap the vial immediately after weighing.

Phase B: Reaction & Solubilization
  • Solvent Choice: When dissolving in Dichloromethane (DCM) or Dimethylformamide (DMF), be aware that these solvents can permeate standard nitrile gloves.

    • Rule: If your glove touches the solution, change it immediately.

  • Deprotection Warning: If removing the Boc group (using TFA or HCl), anticipate vigorous gas evolution (Isobutylene/CO₂).

    • Protocol: Ensure the reaction vessel is vented. Never run a Boc-deprotection in a sealed system.

Phase C: Waste Disposal

Compliance with EPA and local regulations.

  • Solid Waste: Dispose of contaminated gloves and paper towels in "Hazardous Solid Waste."

  • Liquid Waste (Unreacted): Segregate into "Organic Waste."

  • Liquid Waste (Deprotected): If the Boc group was removed with acid, the waste stream is now Acidic Organic Waste . Do not mix with basic waste (e.g., sodium hydroxide) to prevent exothermic neutralization and spattering.

Emergency Response Workflow

This decision tree outlines the immediate response to accidental exposure.

EmergencyResponse Start INCIDENT DETECTED Assess Assess Exposure Type Start->Assess Skin SKIN CONTACT (Powder/Solution) Assess->Skin Eye EYE CONTACT (Dust/Splash) Assess->Eye Inhale INHALATION (Respiratory Irritation) Assess->Inhale Action_Skin 1. Brush off dry powder 2. Rinse 15 min (Soap/Water) 3. Remove contaminated clothing Skin->Action_Skin Action_Eye 1. DO NOT RUB 2. Flush eyewash >15 min 3. Hold eyelids open Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. Seek medical aid if cough persists Inhale->Action_Inhale Medical SEEK MEDICAL ATTENTION Provide SDS (CAS 189321-66-2) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 1: Immediate response logic for exposure incidents.[4] Note that for solids, brushing off before wetting prevents creating a concentrated acidic paste on the skin.

References

  • National Institutes of Health (PubChem). (n.d.). Compound Summary: 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid.[1] Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Green Chemistry Guide: Boc Deprotection. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.